Product packaging for Corynecin I(Cat. No.:CAS No. 4423-58-9)

Corynecin I

Cat. No.: B020841
CAS No.: 4423-58-9
M. Wt: 254.24 g/mol
InChI Key: PIVQDUYOEIAFDM-GHMZBOCLSA-N
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Description

Corynecin I (CAS 4423-58-9) is an antibiotic compound originally isolated from Corynebacterium species. It functions as a potent inhibitor of bacterial protein synthesis by binding to the bacterial ribosome, thereby interfering with the translation process and preventing the formation of proteins essential for bacterial growth and survival. This mechanism of action makes it a valuable tool for microbiological and biochemical research. Researchers utilize this compound in studies focused on understanding the fundamental dynamics of protein synthesis and the specific molecular interactions between antibiotics and ribosomal subunits. Its application extends to investigating bacterial resistance mechanisms, particularly how mutations in ribosomal RNA or proteins can confer resistance to antibiotics. Advanced structural biology techniques, including X-ray crystallography and cryo-electron microscopy, have been employed to study ribosomal complexes bound with this compound, providing detailed insights into its binding sites and the conformational changes induced upon binding. This compound exhibits activity against a range of Gram-positive and Gram-negative bacteria, with reported MIC values from 5.2 to 83 μg/ml for pathogens such as S. sonnei , P. vulgaris , K. pneumoniae , and S. aureus . As a model compound, this compound also plays a significant role in efforts to design novel antibiotics with improved efficacy and reduced potential for resistance, underscoring its ongoing importance in antimicrobial development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O5 B020841 Corynecin I CAS No. 4423-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVQDUYOEIAFDM-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4618-99-9, 4423-58-9
Record name (R*,R*)-(1)-N-(2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC63859
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Discovery and isolation of Corynecin I from Corynebacterium hydrocarboclastus.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is a naturally occurring antibiotic belonging to the amphenicol class, structurally similar to chloramphenicol. It was first discovered and isolated from the n-paraffin-assimilating bacterium, Corynebacterium hydrocarboclastus KY 4339. As a member of the corynecin complex, which includes several related analogs, this compound has demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery, physicochemical properties, antimicrobial activity, and detailed protocols for the fermentation-based production and subsequent isolation and purification of this compound.

Physicochemical Properties of this compound

This compound is a white, crystalline solid with the following physicochemical properties:

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₅
Molecular Weight 254.2 g/mol
Melting Point 133-134 °C
Solubility Soluble in methanol, ethanol, ethyl acetate (B1210297), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Poorly soluble in water.
Chemical Name N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide

Antimicrobial Activity

This compound exhibits a broad spectrum of antibacterial activity, though it is generally less potent than chloramphenicol. The minimum inhibitory concentrations (MICs) for a selection of microorganisms are summarized below.

MicroorganismMIC (µg/mL)
Shigella sonnei5.2
Proteus vulgaris5.2
Klebsiella pneumoniae21
Staphylococcus aureus83

Fermentation Protocol for this compound Production

The production of this compound is achieved through the fermentation of Corynebacterium hydrocarboclastus KY 8835. A key aspect of maximizing the yield of this compound is the use of an acetate-based medium, which selectively enhances its production to over 90% of the total corynecins, achieving a concentration of up to 28 mM.

I. Media Composition

Seed Medium:

  • Glucose: 10 g/L

  • Peptone: 10 g/L

  • Yeast Extract: 5 g/L

  • NaCl: 5 g/L

  • Adjust pH to 7.2

Production Medium (Acetate Medium):

  • A specialized medium where acetate is the primary carbon source.

  • To maintain optimal concentrations of acetate, ammonium, and phosphate (B84403) ions throughout the fermentation, a feeding solution is continuously supplied.

Feeding Solution:

  • Acetic Acid (CH₃COOH): 50%

  • Ammonium Acetate (CH₃COONH₄): 9%

  • Potassium Dihydrogen Phosphate (KH₂PO₄): 0.2%

II. Fermentation Parameters
  • Inoculum: A 10% (v/v) inoculum from a 24-hour seed culture is used.

  • Temperature: 30°C

  • pH: Maintained at 7.0-7.2 through the controlled feeding of the acidic feeding solution.

  • Aeration: High aeration is beneficial for both cell growth and corynecin production.

  • Agitation: 550 rpm, adjusted to maintain dissolved oxygen levels.

  • Stimulation: The addition of KCl (1%) and NaCl (1%) to the medium 12 hours after inoculation has been shown to stimulate corynecin production.[1]

  • Duration: Fermentation is typically carried out for 4 days.

G cluster_0 Seed Culture Preparation cluster_1 Production Fermentation Seed_Medium Prepare Seed Medium Inoculate Inoculate with C. hydrocarboclastus Seed_Medium->Inoculate Incubate_Seed Incubate for 24h at 30°C Inoculate->Incubate_Seed Inoculate_Production Inoculate with Seed Culture (10% v/v) Incubate_Seed->Inoculate_Production Transfer Production_Medium Prepare Acetate Production Medium Production_Medium->Inoculate_Production Ferment Ferment for 4 days at 30°C, pH 7.0-7.2 Inoculate_Production->Ferment Add_Salts Add KCl and NaCl at 12h Inoculate_Production->Add_Salts Feed Continuous Feed of Acetate Solution Ferment->Feed Harvest Harvest Culture Broth Ferment->Harvest Add_Salts->Ferment

Fermentation Workflow for this compound Production

Isolation and Purification Protocol

The isolation and purification of this compound from the fermentation broth involves solvent extraction followed by column chromatography.

I. Extraction
  • Centrifugation: The harvested fermentation broth is centrifuged to separate the bacterial cells from the supernatant.

  • Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate.

  • Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

II. Chromatographic Purification
  • Silicic Acid Chromatography:

    • The crude extract is dissolved in a minimal amount of a suitable solvent and applied to a silicic acid column.

    • The column is eluted with a step-wise gradient of chloroform (B151607) and methanol.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Alumina (B75360) Chromatography:

    • The this compound-containing fractions from the silicic acid chromatography are pooled, concentrated, and applied to an alumina column.

    • The column is eluted with a suitable solvent system, such as a gradient of ethyl acetate in hexane.

    • Fractions are again collected and analyzed by TLC.

  • Crystallization:

    • The purified fractions containing this compound are combined and concentrated.

    • The residue is recrystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield pure, crystalline this compound.

G cluster_0 Extraction cluster_1 Purification Start Fermentation Broth Supernatant Extract Ethyl Acetate Extraction Start->Extract Concentrate Concentrate Extract Extract->Concentrate Silicic_Acid Silicic Acid Column Chromatography Concentrate->Silicic_Acid Apply Crude Extract Alumina Alumina Column Chromatography Silicic_Acid->Alumina Crystallize Crystallization Alumina->Crystallize Pure_Corynecin_I Pure this compound Crystallize->Pure_Corynecin_I

Isolation and Purification Workflow for this compound

Conclusion

This technical guide outlines the fundamental knowledge and experimental procedures for the discovery, production, and purification of this compound from Corynebacterium hydrocarboclastus. The provided protocols for fermentation and isolation, derived from the foundational scientific literature, offer a solid basis for researchers and drug development professionals to explore the potential of this antimicrobial compound. Further optimization of these methods may lead to enhanced yields and purity, facilitating more extensive biological and pharmacological investigations.

References

Corynecin I: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin I is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family of acyl nitrophenylpropylamines. First isolated from the bacterium Corynebacterium hydrocarboclastus, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its structural similarity to chloramphenicol strongly suggests a mechanism of action involving the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental methodologies and a summary of its antimicrobial potency.

Chemical Structure and Physicochemical Properties

This compound, also known as Dechlorochloramphenicol, is structurally analogous to chloramphenicol but lacks the dichloroacetyl group, featuring an acetyl group instead.[1][2] This modification influences its biological activity, rendering it less potent than its famous counterpart.[2][3]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide[4]
Synonyms Dechlorochloramphenicol, D-threo-2-acetamido-1-p-nitrophenyl-1,3-propanediol
CAS Number 4423-58-9
Molecular Formula C₁₁H₁₄N₂O₅
Molecular Weight 254.24 g/mol
Appearance White solid
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.
Storage -20°C

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

This compound is active against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported and are summarized in the table below.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

Bacterial SpeciesTypeMIC (µg/mL)Source(s)
Shigella sonneiGram-negative5.2 - 83
Proteus vulgarisGram-negative5.2 - 83
Klebsiella pneumoniaeGram-negative5.2 - 83
Staphylococcus aureusGram-positive5.2 - 83
Inferred Mechanism of Action: Inhibition of Protein Synthesis

The mechanism of action of this compound has not been explicitly elucidated in dedicated studies. However, its striking structural similarity to chloramphenicol provides a strong basis for inferring its mode of action. Chloramphenicol is a well-characterized inhibitor of bacterial protein synthesis. It functions by binding to the 50S ribosomal subunit, specifically to the A-site of the peptidyl transferase center (PTC). This binding sterically hinders the proper positioning of the aminoacyl moiety of aminoacyl-tRNA, thereby preventing peptide bond formation and halting polypeptide chain elongation. It is highly probable that this compound shares this mechanism, acting as a competitive inhibitor at the ribosomal A-site.

The logical relationship for the inferred mechanism of action is depicted below.

Inferred Mechanism of Action of this compound Corynecin This compound Binding Binds to Peptidyl Transferase Center (A-site) Corynecin->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding tRNA Aminoacyl-tRNA Binding Blocked Binding->tRNA PeptideBond Peptide Bond Formation Inhibited tRNA->PeptideBond ProteinSynthesis Protein Synthesis Arrested PeptideBond->ProteinSynthesis BacterialGrowth Bacterial Growth Inhibited ProteinSynthesis->BacterialGrowth

Caption: Inferred mechanism of this compound action.

Experimental Protocols

The following sections outline the probable methodologies for the production, isolation, and antimicrobial susceptibility testing of this compound, based on its original discovery and standard microbiological techniques.

Production and Isolation of this compound

This compound is a secondary metabolite produced by the fermentation of Corynebacterium hydrocarboclastus. A key aspect of its production is the use of specific carbon sources, with acetate (B1210297) being particularly effective for the selective production of this compound.

The general workflow for the production and isolation of this compound is as follows:

Production and Isolation Workflow for this compound Inoculation Inoculation of Corynebacterium hydrocarboclastus Fermentation Fermentation in Acetate-Rich Medium Inoculation->Fermentation Harvest Harvest of Culture Broth Fermentation->Harvest Extraction Solvent Extraction of Supernatant Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for this compound production.

Methodology:

  • Fermentation: Corynebacterium hydrocarboclastus KY 8835 is cultured in a suitable fermentation medium with acetate as the primary carbon source. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound. To maintain optimal concentrations of acetate, ammonium, and phosphate, a feed solution can be continuously supplied.

  • Extraction: After fermentation, the culture broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant, containing this compound, is then subjected to solvent extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude extract is concentrated and purified using chromatographic techniques. This may involve column chromatography on silica (B1680970) gel or other resins, followed by further purification steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard and widely accepted technique for this purpose.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., S. aureus, K. pneumoniae) is prepared from an overnight culture to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without antibiotic) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a chloramphenicol-like antibiotic with a broad spectrum of antibacterial activity. While less potent than chloramphenicol, its natural origin and defined structure make it a subject of interest for further research, particularly in the context of antibiotic modification and the development of new antimicrobial agents. The inferred mechanism of action, inhibition of protein synthesis, places it in a well-understood class of antibiotics. The experimental protocols outlined in this guide provide a framework for the production, isolation, and evaluation of this compound and its analogs. Further studies are warranted to definitively confirm its mechanism of action and to explore its potential in combination therapies or as a scaffold for the synthesis of novel antibiotics.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Corynecin I in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I, a member of the corynecin family of antibiotics, is a notable secondary metabolite produced by the bacterium Corynebacterium hydrocarboclastus. Structurally similar to chloramphenicol (B1208), this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Understanding its biosynthetic pathway is crucial for the potential bioengineering of novel antibiotic derivatives and for optimizing its production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, drawing parallels with the well-characterized chloramphenicol pathway to propose a putative enzymatic sequence. This document summarizes key quantitative data, outlines detailed experimental protocols for further research, and presents visual diagrams of the proposed metabolic pathways and experimental workflows.

Proposed Biosynthesis Pathway of this compound

The complete biosynthetic gene cluster for this compound in Corynebacterium hydrocarboclastus has not yet been fully elucidated in publicly available literature. However, based on its structural similarity to chloramphenicol and precursor feeding studies, a putative pathway can be proposed. This pathway originates from the shikimate pathway, a common route for the biosynthesis of aromatic amino acids in bacteria.

The initial steps are believed to mirror the early stages of chloramphenicol biosynthesis, diverging from the primary aromatic amino acid pathway at chorismate. A key identified intermediate in the biosynthesis of corynecins by Corynebacterium hydrocarboclastus is p-aminophenylalanine (PAP), which is also a known precursor in the chloramphenicol pathway. The subsequent steps likely involve hydroxylation, acylation, and nitration to yield the final this compound structure. The N-acetyl group of this compound is derived from acetate.

Below is a proposed biosynthetic pathway for this compound, based on the known chloramphenicol pathway and experimental evidence from studies on Corynebacterium hydrocarboclastus.

This compound Biosynthesis Pathway Chorismate Chorismate ADC 4-amino-4-deoxychorismate Chorismate->ADC pabAB (putative) PABA p-aminobenzoic acid ADC->PABA pabC (putative) PAP p-aminophenylalanine PABA->PAP Several steps (putative) PAPS p-aminophenylserine PAP->PAPS Hydroxylation (putative) N_acetyl_PAPS N-acetyl-p-aminophenylserine PAPS->N_acetyl_PAPS N-acetyltransferase (from Acetate) Corynecin_I This compound N_acetyl_PAPS->Corynecin_I Nitration (putative)

A proposed biosynthetic pathway for this compound.

Quantitative Data on this compound Production

While detailed enzymatic kinetic data for the this compound pathway is scarce, studies have focused on optimizing its production, providing valuable quantitative insights into fermentation conditions.

ParameterConditionResultReference
Carbon Source Acetate Medium28mM Corynecins (highest yield)[1]
Selective Production Acetate Medium>90% of total Corynecins is this compound[1]
Fed-Batch Fermentation Continuous feeding of CH3COOH (50%), CH3COONH4 (9%), and KH2PO4 (0.2%)Maintained optimal ion concentrations for production[1]
Additive Stimulation Addition of KCl (1%) and NaCl (1%) at 12 hrStimulated Corynecin production[1]
Mutant Strain Chloramphenicol-resistant mutant4.5-fold increase in Corynecin productivity

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established techniques for studying antibiotic biosynthesis in actinomycetes and can be adapted for Corynebacterium hydrocarboclastus.

Protocol 1: Identification of the this compound Biosynthetic Gene Cluster (BGC)

This protocol outlines a genome mining approach to identify the putative BGC for this compound in Corynebacterium hydrocarboclastus.

BGC Identification Workflow Start Genomic DNA Extraction from C. hydrocarboclastus Sequencing Whole Genome Sequencing (e.g., PacBio or Illumina) Start->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Gene Prediction and Annotation Assembly->Annotation Mining BGC Mining using antiSMASH or similar tools Annotation->Mining Analysis Comparative Genomics with Chloramphenicol BGC Mining->Analysis Validation Gene Knockout and Complementation Studies Analysis->Validation End Confirmation of BGC Validation->End

Workflow for identifying the this compound BGC.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA will be extracted from a pure culture of Corynebacterium hydrocarboclastus using a commercial kit or standard phenol-chloroform extraction methods.

  • Whole Genome Sequencing: The extracted genomic DNA will be sequenced using a long-read (e.g., PacBio) or short-read (e.g., Illumina) sequencing platform to obtain the complete genome sequence.

  • Genome Assembly and Annotation: The sequencing reads will be assembled into a complete or draft genome. The assembled genome will then be annotated to predict open reading frames (ORFs) and their putative functions.

  • Biosynthetic Gene Cluster Mining: The annotated genome sequence will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

  • Comparative Genomics: The identified BGCs will be compared to the known chloramphenicol BGC from Streptomyces venezuelae to identify a homologous cluster in C. hydrocarboclastus. Key genes to look for include homologs of pabAB (aminodeoxychorismate synthase) and genes encoding enzymes for the later steps of the pathway.

  • Functional Validation: The function of candidate genes within the putative this compound BGC will be validated through targeted gene knockout experiments. The resulting mutants will be analyzed for their inability to produce this compound. Complementation of the knockout mutants with the wild-type gene should restore this compound production.

Protocol 2: Precursor Feeding Studies with Labeled Substrates

This protocol describes how to use isotope-labeled precursors to trace their incorporation into the this compound molecule, confirming the proposed biosynthetic pathway.

Methodology:

  • Culture Preparation: Corynebacterium hydrocarboclastus will be cultured in a defined production medium.

  • Precursor Addition: At the onset of the production phase, the culture will be supplemented with a sterile solution of a ¹³C- or ¹⁴C-labeled precursor (e.g., [¹³C₆]-shikimic acid, [¹³C₁]-acetate, or [¹³C₉, ¹⁵N₁]-p-aminophenylalanine).

  • Fermentation and Extraction: The fermentation will be continued for a set period, after which the culture broth will be harvested. This compound and its intermediates will be extracted from the supernatant and cell pellet using an appropriate solvent system (e.g., ethyl acetate).

  • Analysis: The extracted metabolites will be separated by High-Performance Liquid Chromatography (HPLC). The incorporation of the labeled precursor into this compound will be determined by Mass Spectrometry (MS) or by measuring radioactivity using a scintillation counter.

Conclusion

While the complete enzymatic pathway for this compound biosynthesis remains to be definitively elucidated, the available evidence strongly suggests a pathway that closely mirrors that of chloramphenicol, originating from the shikimate pathway with p-aminophenylalanine as a key intermediate. The optimization of fermentation conditions, particularly the use of an acetate-rich medium, has been shown to significantly enhance the production of this compound. Future research, guided by the experimental protocols outlined in this guide, should focus on identifying and characterizing the specific genes and enzymes of the this compound biosynthetic gene cluster in Corynebacterium hydrocarboclastus. A deeper understanding of this pathway will undoubtedly pave the way for the rational design of novel antibiotics and the development of more efficient production strategies.

References

Antibacterial spectrum of Corynecin I against Gram-positive and Gram-negative bacteria.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is a chloramphenicol-like antibiotic first isolated from Corynebacterium hydrocarboclastus. As a member of the corynecin family of compounds, it shares structural similarities with chloramphenicol, a well-established broad-spectrum antibiotic. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against Gram-positive and Gram-negative bacteria, details the experimental protocols for its evaluation, and elucidates its putative mechanism of action.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

Bacterial SpeciesGram StainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positive5.2 - 83
Klebsiella pneumoniaeGram-negative5.2 - 83
Proteus vulgarisGram-negative5.2 - 83
Shigella sonneiGram-negative5.2 - 83

Note: The MIC values are presented as a range as reported in the initial studies.[1] Specific values can vary depending on the bacterial strain and the precise experimental conditions.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to determine the antibacterial spectrum and mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a high concentration (e.g., 10 mg/mL).[1] Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a working stock concentration.
  • Bacterial Inoculum: Culture the test bacteria in CAMHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

2. Assay Procedure:

  • Add 100 µL of sterile CAMHB to all wells of the microtiter plate.
  • Add 100 µL of the this compound working stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a gradient of antibiotic concentrations.
  • Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
  • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).
  • Incubate the plates at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This assay is used to confirm the mechanism of action of this compound by measuring its effect on bacterial protein synthesis.

1. Preparation of Cell-Free Extract (S30 Extract):

  • Grow a suitable bacterial strain (e.g., Escherichia coli) to the mid-logarithmic phase.
  • Harvest the cells by centrifugation and wash them with a suitable buffer.
  • Lyse the cells using a French press or sonication.
  • Centrifuge the lysate at 30,000 x g to remove cell debris, resulting in the S30 supernatant containing ribosomes and other components necessary for translation.

2. In Vitro Translation Reaction:

  • Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., luciferase mRNA), a mixture of amino acids including a radiolabeled amino acid (e.g., [³⁵S]-methionine), an energy source (ATP and GTP), and varying concentrations of this compound.
  • Initiate the reaction by incubating the mixture at 37°C.

3. Measurement of Protein Synthesis:

  • After a defined incubation period, stop the reaction.
  • Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
  • Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.
  • Measure the radioactivity of the filter using a scintillation counter. The amount of radioactivity is directly proportional to the amount of protein synthesized.

4. Interpretation of Results:

  • A dose-dependent decrease in the amount of synthesized protein in the presence of this compound indicates inhibition of protein synthesis. The IC₅₀ (the concentration of this compound that inhibits 50% of protein synthesis) can be calculated.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_corynecin Prepare this compound Stock serial_dilution Create Serial Dilutions of this compound prep_corynecin->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacteria prep_inoculum->add_inoculum add_broth Add Broth to 96-Well Plate add_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_translation Translation Process ribosome_50S 50S Subunit peptidyl_transferase Peptidyl Transferase Center (PTC) peptide_bond Peptide Bond Formation ribosome_50S->peptide_bond Inhibition ribosome_30S 30S Subunit peptidyl_transferase->peptide_bond mrna mRNA mrna->ribosome_30S Binds trna Aminoacyl-tRNA trna->peptidyl_transferase Enters A-site protein Protein Elongation peptide_bond->protein corynecin This compound corynecin->ribosome_50S Binds to

References

In Vitro Activity of Corynecin I Against Pathogenic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Corynecin I, a chloramphenicol-like antibiotic. The information is compiled for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's potential as an antibacterial agent.

Quantitative Data Summary

This compound has demonstrated activity against a range of both Gram-positive and Gram-negative pathogenic bacteria. The available data on its Minimum Inhibitory Concentrations (MICs) are summarized below. It is important to note that while a general effective range has been published, detailed MIC values for a comprehensive panel of bacterial strains are not widely available in publicly accessible literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against select pathogenic bacteria.

Bacterial SpeciesGram StainMIC (µg/mL)
Shigella sonneiGram-Negative5.2 - 83[1]
Proteus vulgarisGram-Negative5.2 - 83[1]
Klebsiella pneumoniaeGram-Negative5.2 - 83[1]
Staphylococcus aureusGram-Positive5.2 - 83[1]

Note: The provided MIC range is based on initial findings; specific values for individual strains may vary.

Mechanism of Action

This compound is an analogue of chloramphenicol (B1208) and is understood to share its mechanism of action. It acts as a bacteriostatic agent by inhibiting bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome, which in turn prevents the formation of peptide bonds.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of this compound on bacterial protein synthesis.

Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_transferase_center Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit mRNA mRNA Protein_Synthesis Protein Synthesis Peptidyl_transferase_center->Protein_Synthesis Catalyzes Corynecin_I This compound Corynecin_I->50S_subunit Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Start Start Prepare_Culture Prepare Bacterial Culture (e.g., overnight growth on agar) Start->Prepare_Culture Prepare_Drug Prepare this compound Stock Solution Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Prepare_Culture->Standardize_Inoculum Inoculate_Plate Inoculate Plate with Standardized Bacteria Standardize_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Drug->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

References

In-Depth Technical Guide to Corynecin I: A Chloramphenicol-like Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin I is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family, produced by the bacterium Corynebacterium hydrocarboclastus. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biosynthetic origins, and antibacterial activity. Detailed experimental protocols for its study and quantitative data on its efficacy are presented to support further research and development.

Chemical and Physical Properties

This compound is characterized by a p-nitrophenyl group, a propanoid chain, and a dichloroacetyl moiety, similar to chloramphenicol. Its fundamental chemical identifiers are crucial for its synthesis, identification, and quantification in experimental settings.

PropertyValueReference
CAS Number 4423-58-9[1]
Molecular Formula C₁₁H₁₄N₂O₅[2]
Molecular Weight 254.2 g/mol [1]

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like its analogue chloramphenicol, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] The primary target is the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.

The mechanism involves the binding of this compound to the 50S ribosomal subunit. This binding event physically obstructs the peptidyl transferase center, the enzymatic core of the ribosome. By blocking this site, this compound prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis. This bacteriostatic action prevents the growth and proliferation of bacteria.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_transferase_center Peptidyl Transferase Center (PTC) 50S_subunit->Peptidyl_transferase_center 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis Peptidyl_transferase_center->Protein_Synthesis Catalyzes Corynecin_I This compound Corynecin_I->50S_subunit Binds to Corynecin_I->Peptidyl_transferase_center Blocks Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Figure 1. Mechanism of action of this compound.

Antibacterial Spectrum and Efficacy

This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's efficacy.

Bacterial SpeciesMIC (µg/mL)Reference
Shigella sonnei5.2 - 83[2]
Proteus vulgaris5.2 - 83[2]
Klebsiella pneumoniae5.2 - 83[2]
Staphylococcus aureus5.2 - 83[2]

Biosynthesis

The biosynthesis of this compound in Corynebacterium hydrocarboclastus is believed to originate from the shikimate pathway, which is responsible for the production of aromatic amino acids.[3][4][5][6][7] The p-nitrophenyl group of this compound is likely derived from an intermediate of this pathway, chorismate. While the complete biosynthetic pathway has not been fully elucidated, the initial steps involving the conversion of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) to chorismate are well-established in Corynebacterium species.

Biosynthesis_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate (S3P) Shikimate->S3P EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate p_aminophenylalanine p-aminophenylalanine intermediate Chorismate->p_aminophenylalanine ...several steps Corynecin_I_backbone This compound Backbone Assembly p_aminophenylalanine->Corynecin_I_backbone Corynecin_I This compound Corynecin_I_backbone->Corynecin_I

Figure 2. Proposed biosynthetic pathway of this compound via the shikimate pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the sterile broth medium directly in the 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Inoculate each well (except for a sterile control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well containing only the bacterial suspension and broth, and a negative control well with only sterile broth.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro Protein Synthesis Inhibition Assay

A cell-free transcription-translation system can be used to directly measure the inhibitory effect of this compound on protein synthesis.

Materials:

  • Cell-free E. coli S30 extract system

  • Reporter plasmid DNA (e.g., containing a luciferase or β-galactosidase gene)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • This compound at various concentrations

  • Appropriate buffer system

  • Detection reagents for the reporter protein

Procedure:

  • Set up the cell-free transcription-translation reactions in microcentrifuge tubes or a microplate.

  • To each reaction, add the S30 extract, buffer, energy source, amino acid mixture, and reporter plasmid DNA.

  • Add varying concentrations of this compound to the experimental reactions. Include a positive control (e.g., chloramphenicol) and a no-inhibitor negative control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reactions and measure the amount of reporter protein produced using the appropriate detection method (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

  • Calculate the percentage of inhibition of protein synthesis for each concentration of this compound relative to the negative control.

Experimental_Workflow cluster_mic MIC Determination cluster_protein_synthesis Protein Synthesis Inhibition Assay Serial_Dilution Serial Dilution of this compound Bacterial_Inoculation Bacterial Inoculation Serial_Dilution->Bacterial_Inoculation Incubation Incubation (18-24h) Bacterial_Inoculation->Incubation Read_Results Visual Inspection for Growth Incubation->Read_Results Reaction_Setup Set up Cell-Free System Add_Corynecin_I Add this compound Concentrations Reaction_Setup->Add_Corynecin_I Incubation_Assay Incubation (1-2h) Add_Corynecin_I->Incubation_Assay Measure_Reporter Measure Reporter Protein Incubation_Assay->Measure_Reporter Corynecin_I_Sample This compound Sample Corynecin_I_Sample->Serial_Dilution Corynecin_I_Sample->Add_Corynecin_I

References

The Biological Activity of Corynecin I and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family of compounds.[1] Produced by the bacterium Corynebacterium hydrocarboclastus, it has demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Structurally similar to chloramphenicol, this compound's mechanism of action is believed to involve the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the potential for derivatization to enhance its therapeutic properties. While data on this compound derivatives remains limited in publicly available literature, this guide will also explore analogous derivatization strategies based on the well-studied chloramphenicol molecule.

Quantitative Data on Biological Activity

The primary measure of in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The available MIC data for this compound is summarized in the table below.

MicroorganismStrainMIC (µg/mL)Reference
Shigella sonnei-5.2[1]
Proteus vulgaris->83[1]
Klebsiella pneumoniae->83[1]
Staphylococcus aureus->83[1]

Mechanism of Action

This compound, as a chloramphenicol analog, is understood to exert its antibacterial effect by inhibiting protein synthesis in prokaryotic cells. This mechanism involves the binding of the antibiotic to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding event physically obstructs the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and ultimately leading to the cessation of protein production and bacterial growth.

Corynecin_I_Mechanism_of_Action cluster_bacterium Bacterial Cell Corynecin_I This compound Cell_Wall Cell Wall/ Membrane Corynecin_I->Cell_Wall Diffusion Ribosome 50S Ribosomal Subunit Cell_Wall->Ribosome Enters Cytoplasm Peptidyl_Transferase Peptidyl Transferase Center Ribosome->Peptidyl_Transferase Binds to Protein_Synthesis Protein Synthesis Peptidyl_Transferase->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following are detailed methodologies for two common MIC determination techniques.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

1. Preparation of Antimicrobial Stock Solution:

  • Aseptically prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., water, DMSO) at a concentration of at least 1000 µg/mL.[2]

  • If not soluble in water, a minimal amount of an organic solvent may be used, with a subsequent dilution in the test medium.

2. Preparation of Microtiter Plates:

  • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

  • Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[3]

Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

1. Preparation of Antimicrobial-Containing Agar Plates:

  • Prepare a series of two-fold dilutions of the antimicrobial stock solution in a suitable diluent.

  • For each concentration, add a defined volume of the antimicrobial solution to a corresponding volume of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.

  • Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

2. Preparation of Bacterial Inoculum:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • This suspension can be further diluted if necessary to achieve a final inoculum of approximately 10⁴ CFU per spot.

3. Inoculation and Incubation:

  • Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria, defined as no growth, a faint haze, or one or two colonies at the inoculation spot.[4]

This compound Derivatives: Synthesis and Biological Activity

While specific research on the synthesis and biological activity of a wide range of this compound derivatives is not extensively documented, the structural similarity to chloramphenicol allows for informed hypotheses regarding potential modifications and their impact on activity. The general workflow for developing and evaluating such derivatives is outlined below.

Caption: Workflow for this compound derivative synthesis and evaluation.

Potential modifications to the this compound structure could target several key positions to modulate its biological activity, solubility, and pharmacokinetic properties. These include:

  • Acyl Group Modification: Altering the N-acetyl group could influence binding affinity to the ribosomal target.

  • Propanediol Moiety: Modifications to the hydroxyl groups could affect solubility and metabolic stability.

  • Aromatic Ring Substituents: Changes to the p-nitrophenyl group could impact both activity and toxicity.

The synthesis of such derivatives would likely involve standard organic chemistry techniques, followed by purification and structural confirmation. Subsequent biological evaluation would begin with primary screening assays, such as MIC determination, to identify promising candidates. Further studies would then be necessary to assess their activity against a broader panel of pathogens, as well as to investigate other potential therapeutic applications, such as antifungal, antiviral, or anticancer activities.

Conclusion

This compound represents a promising natural product with established antibacterial activity. Its mechanism of action, analogous to that of chloramphenicol, provides a solid foundation for further investigation and development. While the exploration of this compound derivatives is still in its nascent stages, the potential for creating novel therapeutic agents with improved efficacy and broader applications is significant. The methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the study of this intriguing class of molecules. Further research into the synthesis and comprehensive biological evaluation of this compound derivatives is highly encouraged to unlock their full therapeutic potential.

References

The Role of the Acyl Group in the Antibacterial Activity of Corynecin I: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Corynecin I is a naturally occurring antibiotic belonging to the amphenicol class, structurally analogous to chloramphenicol (B1208). The primary structural distinction between these two molecules lies in the N-acyl group: this compound possesses an acetyl group, whereas chloramphenicol features a dichloroacetyl group. This difference is a critical determinant of the molecule's antibacterial potency. While both compounds share the same mechanism of action—inhibition of bacterial protein synthesis—the high electronegativity of the chlorine atoms on chloramphenicol's acyl moiety allows for stronger interactions within the ribosomal binding pocket, rendering it a more potent antibiotic. This guide explores the structure-activity relationship (SAR) of the acyl group in this compound, primarily through a comparative analysis with the extensively studied chloramphenicol, to elucidate the vital role this functional group plays in its biological activity.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like all members of the amphenicol class, exerts its bacteriostatic effect by targeting and inhibiting protein synthesis in susceptible bacteria. The molecule diffuses through the bacterial cell membrane and binds reversibly to the 50S subunit of the bacterial ribosome.

Specifically, it binds to the A-site of the peptidyl transferase center (PTC). This binding physically obstructs the proper positioning of the aminoacyl-tRNA, thereby preventing the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid.[1][2] This cessation of peptide bond formation halts protein elongation, which is lethal for the bacterium. The D-threo isomeric configuration is the only biologically active form for both this compound and chloramphenicol.[1][2]

MOT cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_inhibition Inhibition Pathway PTC Peptidyl Transferase Center (PTC) A_site A-site A_site->PTC Incoming Aminoacyl-tRNA Result Protein Synthesis Inhibited A_site->Result P_site P-site P_site->PTC Growing Peptide Corynecin This compound / Chloramphenicol Block Binding & Obstruction Corynecin->Block Block->A_site Binds to A-site within PTC

Caption: Mechanism of action of this compound at the bacterial 50S ribosome.

The Acyl Group's Critical Role in Structure-Activity Relationship (SAR)

The N-acyl side chain is a pivotal component for the biological activity of amphenicols. Extensive SAR studies on chloramphenicol have demonstrated that the dichloroacetyl moiety is essential for high potency.[3][4]

  • Electronegativity is Key: The two chlorine atoms on the acetyl group of chloramphenicol are strongly electron-withdrawing. This property is believed to enhance the molecule's ability to interact with the ribosomal binding site, likely through favorable dipole interactions and by influencing the conformation of the propanediol (B1597323) backbone.[1][3]

  • Modifications Reduce Potency: Replacing the dichloroacetyl group with other moieties consistently leads to a decrease in antibacterial activity. For instance, analogs with monohaloacetyl or bromoacetyl groups are less active than the parent chloramphenicol.[3][5] Complete removal of the side chain results in a total loss of activity.[4]

This compound possesses a simple acetyl group (-COCH₃) in place of the dichloroacetyl group (-COCHCl₂). This substitution significantly reduces the electronegativity of the side chain. Consequently, it is inferred that this compound binds to the ribosomal target with lower affinity than chloramphenicol, resulting in reduced antibacterial potency. While still an effective antibiotic against certain strains, the lack of the dichloro- substitution is the primary reason for its generally higher Minimum Inhibitory Concentrations (MICs) compared to chloramphenicol.

SAR cluster_structure General Amphenicol Structure cluster_activity Acyl Group (R) Modification & Resulting Activity Amphenicol_Structure R_CHCl2 R = -CHCl₂ (Chloramphenicol) High_Activity High Potency R_CHCl2->High_Activity R_CH3 R = -CH₃ (this compound) Moderate_Activity Moderate Potency R_CH3->Moderate_Activity R_H R = -H (Chloramphenicol Base) No_Activity No Activity R_H->No_Activity R_CHBr2 R = -CHBr₂ (Dibromo-analog) Low_Activity Low / Reduced Potency R_CHBr2->Low_Activity

Caption: Structure-activity relationship (SAR) of the acyl group in amphenicols.

Quantitative Data on Antibacterial Activity

Table 1: Antibacterial Spectrum of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Shigella sonnei 5.2 - 83
Proteus vulgaris 5.2 - 83
Klebsiella pneumoniae 5.2 - 83
Staphylococcus aureus 5.2 - 83

Data sourced from historical reports. The wide range suggests variability between strains.

Table 2: Representative MIC Values for Chloramphenicol

Bacterial Strain MIC (µg/mL) Reference
Escherichia coli 0.076 - 19.53 [6]
Pseudomonas aeruginosa 39.06 [6]
Staphylococcus aureus 19.53 [6]
Staphylococcus epidermidis 0.076 [6]
Serratia marcescens ~4.0 (derived from MIC/MAC ratio) [7]
Streptococcus pneumoniae Generally ≤ 4.0 [8]
Haemophilus influenzae Generally ≤ 2.0 [8]

Note: These values are compiled from different studies and serve as a general reference. MICs can vary significantly based on the specific strain and testing methodology.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of an antimicrobial agent against a bacterial strain, adapted from CLSI guidelines.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound or its analog at a high concentration (e.g., 1280 µg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).
  • Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.
  • Microtiter Plate: Use a sterile 96-well, U-bottom microtiter plate.

2. Assay Procedure:

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of the microtiter plate.
  • Add 200 µL of the antimicrobial stock solution (at 2x the highest desired final concentration) to well 1.
  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.
  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Add 100 µL of sterile CAMHB to well 12.
  • The final volume in each well (1-11) is 200 µL.

3. Incubation and Interpretation:

  • Seal the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

// Define Nodes prep_stock [label="1. Prepare Antibiotic\nStock Solution", fillcolor="#FBBC05"]; prep_inoculum [label="2. Prepare Bacterial Inoculum\n(0.5 McFarland -> Dilute)", fillcolor="#FBBC05"]; plate_setup [label="3. Add Broth to\n96-well Plate"]; serial_dilute [label="4. Perform 2-fold Serial Dilution\nof Antibiotic Across Plate"]; add_inoculum [label="5. Inoculate Wells with\nBacterial Suspension"]; controls [label="6. Include Growth & Sterility\nControls"]; incubate [label="7. Incubate Plate\n(37°C, 18-24h)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; read_results [label="8. Read Results:\nFind Lowest Concentration\nwith No Growth (MIC)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Flow prep_stock -> serial_dilute; prep_inoculum -> add_inoculum; plate_setup -> serial_dilute; serial_dilute -> add_inoculum; add_inoculum -> controls; controls -> incubate; incubate -> read_results; }

Caption: Experimental workflow for a broth microdilution MIC assay.

Conclusion and Future Directions

The N-acyl group is a crucial structural feature that dictates the antibacterial potency of this compound and other amphenicols. By direct comparison with chloramphenicol, it is evident that the dichloroacetyl group is superior to the acetyl group for achieving high levels of antibacterial activity. This is attributed to the electron-withdrawing effects of the chlorine atoms, which likely enhance binding affinity to the bacterial ribosome.

While this compound is a less potent molecule than chloramphenicol, it serves as an important example of natural product variation. To fully understand the SAR of its acyl group, future research should focus on the semi-synthesis of novel this compound analogs. Creating a library of derivatives with varying acyl chain lengths, branching, and substitutions (e.g., propionyl, butyryl, fluoroacetyl) and evaluating their MICs would provide definitive data on the steric and electronic requirements for optimal activity in this specific structural backbone. This work could lead to the development of new amphenicol derivatives with improved therapeutic indices.

References

Methodological & Application

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Corynecin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is a chloramphenicol-like antibiotic originally isolated from Corynebacterium hydrocarboclastus. It exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.

Key Characteristics of this compound

PropertyDescription
Chemical Class Chloramphenicol-like antibiotic
Mechanism of Action This compound, similar to chloramphenicol, is a protein synthesis inhibitor. It binds to the 50S subunit of the bacterial ribosome, preventing the action of peptidyl transferase. This action blocks the transfer of amino acids to growing peptide chains, thus inhibiting peptide bond formation and halting protein synthesis.[1][2][3][4]
Solubility Soluble in methanol (B129727) and acetonitrile.
Spectrum of Activity Active against Gram-positive and Gram-negative bacteria.

Materials and Reagents

  • This compound

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (see Table 2 for recommendations)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for spectrophotometric reading)

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound A->C B Prepare Bacterial Inoculum D Inoculate Microtiter Plate B->D C->D E Incubate Plate D->E F Read Results Visually or with Plate Reader E->F G Determine MIC F->G

Caption: Workflow for MIC determination of this compound.

Protocol

Preparation of this compound Stock Solution
  • Due to its solubility, prepare a stock solution of this compound in methanol or acetonitrile. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of the chosen solvent.

  • Further dilutions should be made in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile 0.85% saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Assay
  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • In the first well of each row, add 50 µL of the this compound working solution (at twice the desired highest final concentration). This will result in a total volume of 100 µL.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well. Mix well by pipetting up and down.

  • Continue this serial dilution across the plate to the tenth well. Discard 50 µL from the tenth well.

  • The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of sterile CAMHB to the twelfth well (sterility control).

  • Seal the plate or cover it with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Data Analysis and Interpretation
  • After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth (clear). The growth control (well 11) should show turbidity.

  • Visually determine the MIC by identifying the lowest concentration of this compound that shows no visible growth (no turbidity).

  • Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration at which the OD is comparable to the sterility control.

Quality Control

To ensure the accuracy and reproducibility of the MIC results, it is essential to include quality control (QC) strains with known MIC values in each assay.[5] The MIC values for the QC strains should fall within the acceptable ranges specified by CLSI.

Table 1: Recommended CLSI Quality Control Strains and Expected MIC Ranges

Quality Control StrainAntibioticExpected MIC Range (µg/mL)
Escherichia coli ATCC® 25922Ampicillin2 - 8
Ciprofloxacin0.004 - 0.015
Gentamicin0.25 - 1
Staphylococcus aureus ATCC® 29213Vancomycin0.5 - 2
Oxacillin0.12 - 0.5
Ciprofloxacin0.12 - 0.5
Pseudomonas aeruginosa ATCC® 27853Ceftazidime1 - 4
Gentamicin0.5 - 2
Ciprofloxacin0.25 - 1
Enterococcus faecalis ATCC® 29212Ampicillin0.5 - 2
Vancomycin1 - 4
Ciprofloxacin0.25 - 2

Note: These ranges are for reference and should be confirmed with the latest CLSI M100 document.

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner. A tabular format is recommended for easy comparison of results.

Table 2: Example MIC Data Table for this compound

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC® 25923
Escherichia coli ATCC® 25922
Clinical Isolate 1 (Klebsiella pneumoniae)
Clinical Isolate 2 (Streptococcus pneumoniae)

Mechanism of Action Signaling Pathway

Chloramphenicol_MoA cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit peptidyl_transferase Peptidyl Transferase Center (A-site) protein_synthesis Protein Synthesis peptidyl_transferase->protein_synthesis Catalyzes peptide bond formation bacterial_growth Bacterial Growth Inhibited protein_synthesis->bacterial_growth Leads to corynecin This compound corynecin->peptidyl_transferase Binds and inhibits

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Agar Disk Diffusion Assay: Testing Corynecin I Susceptibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacterial strains to Corynecin I using the agar (B569324) disk diffusion assay, also known as the Kirby-Bauer test.[1][2] This method is a widely used, simple, and cost-effective qualitative or semi-quantitative technique to assess the efficacy of an antimicrobial agent against a specific microorganism.[1][3]

Introduction

This compound is a chloramphenicol-like antibiotic originally isolated from Corynebacterium hydrocarboclastus.[4] It exhibits activity against both Gram-positive and Gram-negative bacteria. The agar disk diffusion assay is a standard method for evaluating the susceptibility of bacteria to antibiotics like this compound.[1] The principle of this method involves placing a filter paper disk impregnated with a specific concentration of the antimicrobial agent on an agar plate that has been uniformly inoculated with a test microorganism.[1] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[1] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[1]

Experimental Protocols

This protocol is based on the standardized Kirby-Bauer disk diffusion susceptibility test method.

Materials
  • This compound antibiotic disks (concentration to be determined based on preliminary studies)

  • Test bacterial strains (e.g., Corynebacterium species, Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm diameter)

  • Sterile saline or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Forceps

  • Ruler or caliper

Procedure

1. Inoculum Preparation

  • From a pure, 18-24 hour culture of the test bacterium on a non-selective agar plate, select 3-5 isolated colonies of the same morphological type.

  • Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth (TSB).

  • Vortex the tube to create a smooth, homogenous bacterial suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline/broth to decrease it. Visually, this can be done by comparing the suspension to the 0.5 McFarland standard against a white background with contrasting black lines. A spectrophotometer can also be used for a more precise measurement (absorbance at 625 nm should be between 0.08 and 0.13). The final inoculum density should be approximately 1-2 x 10⁸ CFU/mL.

2. Inoculation of the Agar Plate

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

  • Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate to ensure a uniform lawn of growth. This is typically done by swabbing the plate in three directions, rotating the plate approximately 60 degrees between each streaking.

  • Finally, swab the rim of the agar plate.

  • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.

3. Application of Antibiotic Disks

  • Using sterile forceps, aseptically place the this compound antibiotic disks onto the surface of the inoculated MHA plate.

  • If testing multiple antibiotics, ensure the disks are evenly distributed and at least 24 mm apart from center to center to prevent overlapping of the inhibition zones.

  • Gently press each disk with the forceps to ensure complete contact with the agar surface.

  • Once the disks are placed, they should not be moved.

4. Incubation

  • Invert the MHA plates and place them in an incubator at 35°C ± 2°C for 16-20 hours.

  • Incubation should be under aerobic conditions.

5. Interpretation of Results

  • After the incubation period, examine the plates for the presence of zones of inhibition around the antibiotic disks.

  • Using a ruler or caliper, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.

  • The measurement should be taken from the underside of the plate.

  • The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts.[5] As specific interpretive criteria for this compound are not yet established, these would need to be developed through further research correlating zone diameters with Minimum Inhibitory Concentrations (MICs).

Data Presentation

As there is no publicly available data on the zones of inhibition for this compound, the following table provides illustrative data for Chloramphenicol, a structurally and functionally similar antibiotic, against various Corynebacterium species. This data is for demonstrative purposes only and should not be used as a direct reference for this compound.

Bacterial SpeciesAntibioticDisk PotencyZone of Inhibition (mm)InterpretationReference
Corynebacterium striatumChloramphenicol30 µg8 - 22Resistant/Susceptible[6]
Corynebacterium amycolatumChloramphenicol30 µg7 - 20Resistant/Susceptible[6]
Corynebacterium urealyticumChloramphenicol30 µg6 - 18Resistant[6]
Corynebacterium afermentansChloramphenicol30 µg18 - 25Susceptible[6]
C. pseudodiphtheriticumChloramphenicol30 µg20 - 28Susceptible[6]

Note: The interpretation of "Susceptible," "Intermediate," and "Resistant" is based on established clinical breakpoints for Chloramphenicol against specific organisms, which may vary.

Visualizations

Experimental Workflow

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_testing Testing cluster_analysis Analysis A Prepare Bacterial Inoculum B Adjust to 0.5 McFarland Standard A->B Standardize Concentration C Inoculate Mueller-Hinton Agar Plate B->C Uniform Inoculation D Place this compound Disk on Agar C->D Apply Antibiotic E Incubate at 35°C for 16-20 hours D->E Promote Growth F Measure Zone of Inhibition (mm) E->F Observe Results G Interpret Results (S, I, R) F->G Determine Susceptibility

Caption: Workflow for the agar disk diffusion assay.

Mechanism of Action of this compound

Caption: this compound inhibits bacterial protein synthesis.

References

Application Notes and Protocols for Corynecin I as a Selection Antibiotic in Molecular Cloning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Corynecin I as a selection antibiotic in molecular cloning. The protocols detailed herein are based on the established methodologies for its structural and functional analog, chloramphenicol (B1208). Due to the limited direct data on this compound in this specific application, empirical determination of optimal concentrations is strongly recommended.

Introduction to this compound Selection

This compound is a naturally occurring antibiotic produced by Corynebacterium hydrocarboclastus. It is a structural analog of chloramphenicol and shares a similar mechanism of action, which involves the inhibition of protein synthesis in bacteria.[1] This is achieved by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step of peptide bond formation.[1][2][3][4]

Bacterial resistance to chloramphenicol is most commonly conferred by the enzyme chloramphenicol acetyltransferase (CAT), encoded by the cat gene. This enzyme catalyzes the acetylation of chloramphenicol, rendering it unable to bind to the ribosome. Given the structural similarity between this compound and chloramphenicol, it is hypothesized that the CAT enzyme can also inactivate this compound, thus providing a basis for its use as a selection agent in molecular cloning for plasmids carrying the cat gene. While this compound is noted to be less potent than chloramphenicol, it exhibits a similar species selectivity.

Data Presentation

Table 1: General Properties of this compound
PropertyValueReference
CAS Number4423-58-9
Molecular FormulaC₁₁H₁₄N₂O₅
Molecular Weight254.24 g/mol
Storage Temperature-20°C
Table 2: Recommended Starting Concentrations for Selection in E. coli**
Plasmid Copy NumberRecommended this compound Concentration (µg/mL)Common E. coli Strains
High-Copy (e.g., pUC series)25 - 50DH5α, TOP10, XL1-Blue
Low-Copy (e.g., pBR322, BACs)10 - 25DH5α, TOP10, Stbl2
Very Low-Copy (e.g., single-copy)5 - 10EPI300, BW25113

*Based on typical concentrations used for chloramphenicol selection. Optimal concentrations for this compound should be determined empirically.

Table 3: Comparison of this compound and Chloramphenicol
FeatureThis compoundChloramphenicol
SourceCorynebacterium hydrocarboclastusStreptomyces venezuelae (originally), now synthetic
Mechanism of ActionInhibition of protein synthesis via 50S ribosome bindingInhibition of protein synthesis via 50S ribosome binding
Resistance MechanismPutatively Chloramphenicol Acetyltransferase (CAT)Chloramphenicol Acetyltransferase (CAT)
PotencyLess potent than chloramphenicolHigher potency
Common Working ConcentrationTo be determined empirically (start with 10-50 µg/mL)10-34 µg/mL for E. coli

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • 100% Ethanol (B145695)

  • Sterile microcentrifuge tubes or glass vial

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder.

  • In a sterile container, dissolve the this compound powder in 100% ethanol to a final concentration of 10-25 mg/mL.

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution in aliquots at -20°C, protected from light.

Protocol 2: Preparation of this compound Selection Plates

Materials:

  • Luria-Bertani (LB) agar (B569324)

  • Autoclave

  • 50-55°C water bath

  • This compound stock solution

  • Sterile petri dishes

Procedure:

  • Prepare LB agar according to the manufacturer's instructions.

  • Autoclave the LB agar solution at 121°C for 15-20 minutes.

  • After autoclaving, allow the molten agar to cool in a 50-55°C water bath.

  • Add the appropriate volume of this compound stock solution to the cooled agar to achieve the desired final concentration (refer to Table 2 for starting recommendations).

  • Gently swirl the flask to ensure the antibiotic is evenly distributed.

  • Pour approximately 20-25 mL of the LB agar containing this compound into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Once solidified, invert the plates and store them at 4°C, protected from light. Plates are best used within 1-2 months.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Kill Curve

Materials:

  • Bacterial strain of interest (without the resistance plasmid)

  • LB broth

  • 96-well microplate or multiple culture tubes

  • This compound stock solution

  • Incubator

Procedure:

  • Prepare a series of dilutions of this compound in LB broth. A recommended starting range is 0, 5, 10, 20, 30, 40, 50, 75, and 100 µg/mL.

  • Inoculate each dilution with a small amount of an overnight culture of your non-resistant bacterial strain (e.g., a 1:1000 dilution).

  • Incubate the cultures at the appropriate temperature (e.g., 37°C) with shaking for 18-24 hours.

  • Observe the cultures for turbidity. The lowest concentration of this compound that prevents visible growth is the MIC. For selection on agar plates, a concentration slightly higher than the MIC is recommended for robust selection.

Protocol 4: Selection of Transformed Bacteria

Materials:

  • Competent bacterial cells

  • Plasmid DNA containing the cat gene

  • SOC medium (or other recovery medium without antibiotic)

  • This compound selection plates

  • Shaking and stationary incubators

Procedure:

  • Thaw competent cells on ice.

  • Add 1-5 µL of plasmid DNA to the competent cells.

  • Incubate on ice for 20-30 minutes.

  • Heat-shock the cells at 42°C for 30-60 seconds.

  • Immediately return the cells to ice for 2 minutes.

  • Add 250-1000 µL of SOC medium.

  • Incubate at 37°C with shaking for 45-60 minutes for recovery and expression of the resistance gene.

  • Plate an appropriate volume of the cell culture onto pre-warmed this compound selection plates.

  • Incubate the plates overnight at 37°C.

  • The following day, colonies of successfully transformed bacteria should be visible.

Mandatory Visualizations

Corynecin_I_Mechanism_of_Action cluster_bacterium Bacterial Cell 50S_Ribosome 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibition of Peptidyl Transferase Cell_Growth_Inhibition Bacteriostatic Effect (Cell Growth Inhibition) Protein_Synthesis->Cell_Growth_Inhibition Leads to Corynecin_I This compound Corynecin_I->50S_Ribosome Binds to

Caption: Mechanism of action of this compound in bacteria.

CAT_Resistance_Mechanism cluster_bacterium Resistant Bacterial Cell CAT_Enzyme Chloramphenicol Acetyltransferase (CAT) Acetylated_Corynecin_I Acetylated this compound (Inactive) CAT_Enzyme->Acetylated_Corynecin_I Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->CAT_Enzyme Co-substrate 50S_Ribosome 50S Ribosomal Subunit Acetylated_Corynecin_I->50S_Ribosome Cannot bind to Protein_Synthesis_Continues Protein Synthesis Continues 50S_Ribosome->Protein_Synthesis_Continues Corynecin_I This compound Corynecin_I->CAT_Enzyme Substrate Plasmid Plasmid with cat gene Plasmid->CAT_Enzyme Encodes

Caption: Proposed mechanism of this compound resistance by CAT.

Transformation_Workflow Start Start Prepare_Cells Thaw Competent Cells on Ice Start->Prepare_Cells Add_DNA Add Plasmid DNA (with cat gene) Prepare_Cells->Add_DNA Incubate_Ice1 Incubate on Ice (20-30 min) Add_DNA->Incubate_Ice1 Heat_Shock Heat Shock (42°C, 30-60s) Incubate_Ice1->Heat_Shock Incubate_Ice2 Incubate on Ice (2 min) Heat_Shock->Incubate_Ice2 Recovery Add SOC Medium & Incubate with Shaking (37°C, 45-60 min) Incubate_Ice2->Recovery Plating Plate on LB Agar with This compound Recovery->Plating Incubate_Plates Incubate Overnight (37°C) Plating->Incubate_Plates End Select Colonies Incubate_Plates->End

Caption: Workflow for bacterial transformation and selection.

References

High-performance liquid chromatography (HPLC) analysis of Corynecin I.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is an antibiotic belonging to the chloramphenicol (B1208) family, produced by the fermentation of Corynebacterium hydrocarboclastus.[1][2] Structurally, it is an analog of chloramphenicol, differing by the presence of an acetamide (B32628) group in place of the dichloroacetamide group.[3] This structural similarity allows for the adaptation of well-established High-Performance Liquid Chromatography (HPLC) methods for chloramphenicol to the analysis of this compound. These application notes provide a detailed protocol for the quantification and analysis of this compound using reverse-phase HPLC (RP-HPLC).

Principle

Reverse-phase HPLC is a powerful analytical technique for the separation and quantification of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By optimizing the mobile phase composition, flow rate, and detection wavelength, a robust and sensitive method for this compound analysis can be achieved.

Data Presentation

The following tables summarize representative quantitative data adapted from validated HPLC methods for the closely related compound, chloramphenicol. These values provide a baseline for the expected performance of an HPLC method for this compound.

Table 1: Chromatographic Conditions and Performance

ParameterValueReference
HPLC SystemShimadzu LC-5A or equivalent[4]
ColumnWaters C18 (150 x 4.6 mm, 5 µm)[4]
Mobile PhasePhosphate (B84403) Buffer (pH 6.8) : Acetonitrile (B52724) (20:80, v/v)
Flow Rate1.0 mL/min
Detection Wavelength270 nm
Retention Time (approx.)3.5 min
Injection Volume10 µL

Table 2: Method Validation Parameters (Representative)

ParameterValueReference
Linearity Range10 - 90 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.07 - 0.15 µg/L
Limit of Quantification (LOQ)0.25 µg/kg
Accuracy (Recovery)88.7 - 97.3%
Precision (%RSD)< 2%

Experimental Protocols

Reagents and Materials
  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm membrane filters

Preparation of Solutions
  • Phosphate Buffer (pH 6.8): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 6.8 with a sodium hydroxide solution.

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in the ratio of 20:80 (v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 100 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 10, 20, 40, 60, 80, 90 µg/mL).

Sample Preparation (from Fermentation Broth)
  • Withdraw a 1 mL aliquot of the fermentation broth.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet cells and other insoluble materials.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If the expected concentration of this compound is high, dilute the filtered supernatant with the mobile phase to fall within the calibration curve range.

HPLC Analysis
  • Set up the HPLC system with the column and mobile phase as described in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the prepared sample into the HPLC system.

  • Record the chromatograms and the peak areas.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the final concentration in the original fermentation broth, accounting for any dilution factors.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.45 µm) Supernatant->Filtration Dilution Dilution (if necessary) Filtration->Dilution Sample_Vial Sample in HPLC Vial Dilution->Sample_Vial Injection Inject Sample/Standards Sample_Vial->Injection Standard This compound Standard Stock_Solution Prepare Stock Solution Standard->Stock_Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Working_Standards->Injection HPLC_System HPLC System Setup (Column, Mobile Phase) Equilibration System Equilibration HPLC_System->Equilibration Equilibration->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Calibration_Curve Generate Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis.

This diagram illustrates the key steps from sample preparation to final data analysis for the quantification of this compound using HPLC.

References

Mass Spectrometry for the Identification of Corynecin I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is an antibiotic belonging to the chloramphenicol (B1208) family, produced by certain strains of Corynebacterium.[1] Its structural similarity to chloramphenicol, a well-characterized antibiotic, makes mass spectrometry an ideal tool for its identification, characterization, and quantification. This document provides detailed application notes and experimental protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical FormulaC11H14N2O5[2]
Molecular Weight254.2 g/mol [2]
CAS Number4423-58-9[2]
Common NameN-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide[2]

Predicted Mass Spectrometry Fragmentation of this compound

Due to the lack of publicly available mass spectra for this compound, a predicted fragmentation pattern is proposed based on the known fragmentation of similar compounds, such as chloramphenicol, and general principles of mass spectrometry. Electrospray ionization (ESI) in negative ion mode is often preferred for chloramphenicol analysis and is proposed here for this compound.

The protonated molecule [M+H]+ or deprotonated molecule [M-H]- would be the precursor ion. For this application note, we will focus on the deprotonated molecule in negative ESI mode.

Table 2.1: Predicted m/z Values for this compound and its Fragments

IonPredicted m/zDescription
[M-H]-253.08Deprotonated parent molecule
Fragment 1194.06Loss of the acetamide (B32628) group side chain [M-H-CH3CONH2]-
Fragment 2152.04Further loss of the hydroxymethyl group [M-H-CH3CONH2-CH2OH]-
Fragment 3123.03Nitrophenyl fragment

Note: These are theoretical values. Actual m/z values may vary slightly depending on instrument calibration and resolution.

G M This compound [M-H]⁻ m/z = 253.08 F1 Fragment 1 m/z = 194.06 M->F1  -CH₃CONH₂ F2 Fragment 2 m/z = 152.04 F1->F2  -CH₂OH F3 Fragment 3 m/z = 123.03 F2->F3  -CHO

Predicted Fragmentation Pathway of this compound.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific instrumentation and matrix used.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as fermentation broth or biological fluids, a cleanup step is essential to reduce matrix effects.

Materials:

  • SPE Cartridges (e.g., C18, 500 mg)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (optional, for pH adjustment)

  • Sample, pre-treated as necessary (e.g., centrifugation, filtration)

Protocol:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute this compound from the cartridge with 5 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

UPLC-MS/MS Analysis

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source

Table 3.1: UPLC Parameters

ParameterRecommended Condition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 3.2: Mass Spectrometer Parameters (Negative ESI Mode)

ParameterRecommended Value
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Collision EnergyOptimized for each transition (start with 15-25 eV)

Table 3.3: Proposed Multiple Reaction Monitoring (MRM) Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound (Quantifier)253.1194.10.120 (Optimize)
This compound (Qualifier)253.1152.00.125 (Optimize)

Data Analysis and Presentation

Quantitative data should be processed using the instrument's software. A calibration curve should be constructed using a series of known concentrations of a this compound standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample SPE Solid-Phase Extraction Sample->SPE Extract Extract SPE->Extract UPLC UPLC Separation Extract->UPLC MS Tandem MS (MRM) UPLC->MS Data Raw Data Acquisition MS->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

References

Application Notes and Protocols for the Fermentation and Purification of Corynecin I from Corynebacterium hydrocarboclastus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corynecin I is a chloramphenicol-like antibiotic produced by the bacterium Corynebacterium hydrocarboclastus. It exhibits activity against both Gram-positive and Gram-negative bacteria.[1][2] These application notes provide detailed protocols for the fermentation of Corynebacterium hydrocarboclastus to selectively produce this compound and for the subsequent purification of the antibiotic from the fermentation broth. The methodologies are based on established principles of antibiotic production and purification of related compounds.

Data Presentation

Table 1: Fermentation Parameters for this compound Production

ParameterValue/RangeReference
Producing StrainCorynebacterium hydrocarboclastus KY 8835[3]
Carbon SourceAcetate (B1210297)[3]
Feeding StrategyFed-batch[3]
Feed CompositionAcetic Acid (50%), Ammonium Acetate (9%), KH2PO4 (0.2%)[3]
Production Stimulators1% KCl and 1% NaCl (added 12 hours post-inoculation)[3]
Final Corynecin Titer28 mM (Corynecins)[3]
Selectivity for this compound> 90% of total Corynecins[3]
Incubation Temperature25-35°C (typical for Corynebacterium)Generalized
pHMaintained at optimal range via feed[3]
AerationAerobic conditions with agitationGeneralized

Table 2: Purification Parameters for this compound

ParameterDescriptionReference
Initial SeparationCentrifugation or filtration to remove biomassGeneralized
Extraction SolventEthyl acetate[4]
Chromatography TypeSilica (B1680970) gel column chromatography, High-Performance Liquid Chromatography (HPLC)[4]
HPLC ColumnChiral stationary phase (e.g., Chiralpack-AD for analogs)[5]
Mobile Phase Examplen-Hexane:Ethanol:Methanol (B129727) (80:10:10, v/v/v) for analogs[5]
Detection Wavelength225 nm (for analogs)[5]
SolubilitySoluble in Methanol and Acetonitrile[1]

Experimental Protocols

Part 1: Fermentation of Corynebacterium hydrocarboclastus for this compound Production

This protocol describes a fed-batch fermentation process for the selective production of this compound.

1. Materials and Media

  • Corynebacterium hydrocarboclastus KY 8835 strain

  • Seed Culture Medium (per liter):

    • Nutrient Broth: 8 g

    • Yeast Extract: 5 g

    • Adjust pH to 7.0-7.2

  • Production Medium (Acetate-based, per liter):

    • Sodium Acetate: 20 g

    • Yeast Extract: 2 g

    • (NH₄)₂SO₄: 2 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • Trace element solution: 1 ml

  • Fed-batch Feed Solution:

    • Acetic Acid: 50% (v/v)

    • Ammonium Acetate: 9% (w/v)

    • KH₂PO₄: 0.2% (w/v)

  • Production Stimulator Solution (sterile):

    • KCl: 10% (w/v)

    • NaCl: 10% (w/v)

2. Protocol

  • Inoculum Preparation:

    • Inoculate a single colony of C. hydrocarboclastus KY 8835 into 50 mL of seed culture medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 200 rpm for 24-48 hours until a dense culture is obtained.

  • Fermentation:

    • Aseptically transfer the seed culture to a sterilized fermenter containing the production medium. The inoculum volume should be 5-10% of the production medium volume.

    • Set the fermentation parameters: Temperature 30°C, maintain aerobic conditions by sparging with sterile air and agitation.

    • After 12 hours of inoculation, add the sterile production stimulator solution to final concentrations of 1% KCl and 1% NaCl.[3]

    • Continuously supply the fed-batch feed solution to the culture to maintain the pH and provide a sustained source of acetate, ammonium, and phosphate. The feed rate should be adjusted to keep the acetate concentration in the optimal range.

    • Monitor the fermentation for key parameters such as pH, dissolved oxygen, and cell density.

    • The fermentation is typically carried out for 3-5 days. The production of Corynecins can be monitored by taking samples periodically and analyzing them via HPLC.

    • Once the desired titer of this compound is reached (approaching 28 mM of total Corynecins), harvest the fermentation broth.[3]

Part 2: Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth, based on methods used for chloramphenicol (B1208) and its analogs.

1. Materials and Reagents

  • Fermentation broth containing this compound

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 or a chiral column)

2. Protocol

  • Biomass Removal:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the bacterial cells.

    • Decant and collect the supernatant, which contains the secreted this compound.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) phase.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.

    • Pool the organic extracts.

  • Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography (Initial Purification):

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

    • Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing pure or semi-pure this compound.

    • Evaporate the solvent from the pooled fractions.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Dissolve the semi-purified product in a suitable solvent, such as methanol or acetonitrile.[1]

    • Purify the sample using a preparative HPLC system. A C18 column can be used with a mobile phase gradient of water and acetonitrile. For chiral separation, a specialized chiral column would be necessary.

    • Monitor the elution profile at a suitable wavelength (e.g., 225 nm for analogs) and collect the peak corresponding to this compound.[5]

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the purity and identity of the final product using analytical techniques such as mass spectrometry and NMR.

Mandatory Visualizations

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fed-Batch Fermentation cluster_Downstream Downstream Processing Inoculation Inoculate C. hydrocarboclastus Incubation Incubate 24-48h at 30°C Inoculation->Incubation Start Start Fermentation in Production Medium Incubation->Start Inoculate Fermenter Stimulation Add KCl and NaCl (12h) Start->Stimulation Feeding Continuous Fed-batch Feed Stimulation->Feeding Harvest Harvest Broth Feeding->Harvest Separation Biomass Removal Harvest->Separation Process Broth Extraction Solvent Extraction Separation->Extraction Concentration Concentration Extraction->Concentration Purification Chromatographic Purification Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for this compound production and purification.

Purification_Workflow Start Fermentation Broth Centrifugation Centrifugation/Filtration Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Biomass Biomass (Discard) Centrifugation->Biomass SolventExtraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->SolventExtraction OrganicPhase Organic Phase SolventExtraction->OrganicPhase AqueousPhase Aqueous Phase (Discard) SolventExtraction->AqueousPhase Concentration Rotary Evaporation OrganicPhase->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaChromatography Silica Gel Chromatography CrudeExtract->SilicaChromatography SemiPure Semi-Pure Fractions SilicaChromatography->SemiPure HPLC Preparative HPLC SemiPure->HPLC PureCorynecinI Pure this compound HPLC->PureCorynecinI

Caption: Detailed workflow for the purification of this compound.

References

Application Notes and Protocols: In Vitro Protein Synthesis Inhibition Assay Using Corynecin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is an antibiotic belonging to the chloramphenicol (B1208) family of compounds, produced by Corynebacterium hydrocarboclastus.[1][2] Like its well-studied analog, chloramphenicol, this compound is an inhibitor of bacterial protein synthesis.[1][2] This property makes it a compound of interest for antimicrobial research and drug development. In vitro protein synthesis assays, also known as cell-free translation assays, provide a powerful and direct method to study the inhibitory effects of compounds like this compound on the core translational machinery, independent of cellular uptake and efflux mechanisms.[3][4]

These assays are highly amenable to a high-throughput format, making them ideal for screening libraries of compounds for novel protein synthesis inhibitors.[3][4] This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound using a commercially available in vitro coupled transcription-translation system.

Principle of the Assay

The in vitro protein synthesis inhibition assay measures the amount of a reporter protein (e.g., luciferase) produced in a cell-free system in the presence of an inhibitor. The assay utilizes a coupled transcription-translation system, where a DNA template encoding the reporter gene is transcribed into mRNA, which is then translated into a functional protein in a single reaction.[3] The addition of this compound, which targets the bacterial ribosome, is expected to inhibit the translation process, leading to a decrease in the amount of synthesized reporter protein. This reduction in protein level is quantified by measuring the reporter's activity (e.g., luminescence for luciferase), which is directly proportional to the extent of protein synthesis inhibition.

Materials and Reagents

  • This compound (CAS 4423-58-9)

  • In Vitro Coupled Transcription-Translation Kit (e.g., E. coli-based systems)

  • Reporter Plasmid DNA (e.g., plasmid containing a luciferase gene under a T7 promoter)

  • Positive Control Inhibitor (e.g., Chloramphenicol, Puromycin)

  • Nuclease-free water

  • DMSO (for dissolving this compound)

  • Microplate reader with luminescence detection capabilities

  • 96-well white, flat-bottom assay plates

  • Standard laboratory equipment (pipettes, tubes, etc.)

Data Presentation

This compound Properties
PropertyValue
Alternate Name Dechlorochloramphenicol
CAS Number 4423-58-9
Molecular Formula C₁₁H₁₄N₂O₅
Molecular Weight 254.24 g/mol
Storage Temperature -20°C
Antimicrobial Activity of this compound (MIC Data)
OrganismMIC (µg/mL)
S. sonnei5.2 - 83
P. vulgaris5.2 - 83
K. pneumoniae5.2 - 83
S. aureus5.2 - 83

Data sourced from Cayman Chemical product information sheet, citing Suzuki et al., 1972.[5]

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in nuclease-free water to the desired concentrations for the assay.

  • Positive Control Stock Solution: Prepare a 10 mM stock solution of chloramphenicol or puromycin (B1679871) in an appropriate solvent (e.g., water or DMSO).

  • Reporter Plasmid DNA: Dilute the reporter plasmid DNA to a working concentration as recommended by the in vitro transcription-translation kit manufacturer (typically around 250 ng/µL).

In Vitro Protein Synthesis Inhibition Assay
  • Reaction Setup: On ice, prepare a master mix for the required number of reactions. The master mix should contain the components of the in vitro transcription-translation kit (e.g., E. coli S30 extract, reaction buffer, amino acid mix) and the reporter plasmid DNA, according to the manufacturer's protocol.

  • Inhibitor Addition: In a 96-well white, flat-bottom plate, add 2 µL of the diluted this compound solutions to triplicate wells. Also, include wells for the positive control (chloramphenicol or puromycin) and a negative control (vehicle, e.g., DMSO diluted in water to the same final concentration as in the this compound wells).

  • Initiate Reaction: Add 18 µL of the master mix to each well to bring the final reaction volume to 20 µL. Mix gently by pipetting.

  • Incubation: Seal the plate and incubate at the recommended temperature (e.g., 37°C for E. coli-based systems) for the specified time (typically 1-2 hours).

  • Luminescence Detection: After incubation, allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a microplate reader.

Data Analysis
  • Calculate the average luminescence for each set of triplicates.

  • Normalize the data by subtracting the background luminescence (wells with no DNA).

  • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_Corynecin_I / Luminescence_Negative_Control))

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using a suitable software package. The IC50 is the concentration of this compound that inhibits 50% of the reporter protein synthesis.

Visualizations

Mechanism of Action of this compound

This compound, being a chloramphenicol analog, is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit at or near the peptidyl transferase center (PTC).[6][7] This binding interferes with the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond and halting polypeptide chain elongation.[6][7]

G cluster_ribosome Bacterial Ribosome (70S) cluster_ptc Peptidyl Transferase Center (PTC) 50S_Subunit 50S Subunit A_Site A-Site 30S_Subunit 30S Subunit Peptide_Bond_Formation Peptide Bond Formation A_Site->Peptide_Bond_Formation Participates in P_Site P-Site P_Site->Peptide_Bond_Formation Corynecin_I This compound Corynecin_I->50S_Subunit Binds to Inhibition Inhibition Corynecin_I->Inhibition Causes Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Enters Protein_Elongation Protein Elongation Peptide_Bond_Formation->Protein_Elongation Leads to Inhibition->Peptide_Bond_Formation Blocks

Caption: Mechanism of this compound-mediated protein synthesis inhibition.

Experimental Workflow

The following diagram outlines the key steps in the in vitro protein synthesis inhibition assay.

G Start Start Prepare_Reagents Prepare Reagents (this compound, Controls, Master Mix) Start->Prepare_Reagents Dispense_Inhibitors Dispense this compound and Controls into 96-well Plate Prepare_Reagents->Dispense_Inhibitors Add_Master_Mix Add Master Mix to Initiate Reaction Dispense_Inhibitors->Add_Master_Mix Incubate Incubate at 37°C Add_Master_Mix->Incubate Add_Luciferase_Reagent Add Luciferase Assay Reagent Incubate->Add_Luciferase_Reagent Measure_Luminescence Measure Luminescence Add_Luciferase_Reagent->Measure_Luminescence Analyze_Data Data Analysis (% Inhibition, IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro protein synthesis inhibition assay.

Troubleshooting

IssuePossible CauseSuggested Solution
Low luminescent signal in negative control Inactive components in the transcription-translation kit.Use a fresh kit or new reagents. Ensure proper storage conditions.
Degradation of reporter plasmid DNA.Use high-quality, nuclease-free plasmid DNA.
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Inconsistent incubation temperature.Use a calibrated incubator and ensure even temperature distribution across the plate.
No inhibition by this compound Incorrect concentration of this compound.Verify the stock solution concentration and the dilutions.
This compound is insoluble at the tested concentrations.Check the solubility of this compound in the assay buffer. Adjust the final DMSO concentration if necessary (typically should be <1%).
Inhibition observed in the absence of inhibitor Contamination of reagents with nucleases or proteases.Use fresh, nuclease-free water and reagents. Maintain aseptic technique.

Conclusion

The in vitro protein synthesis inhibition assay is a robust and efficient method for characterizing the activity of potential antibacterial compounds like this compound. By providing a direct measure of a compound's effect on the bacterial translational machinery, this assay serves as a valuable tool in the early stages of drug discovery and for mechanistic studies of antibiotic action. The protocols and data presented here offer a comprehensive guide for researchers to implement this assay for the evaluation of this compound and other potential protein synthesis inhibitors.

References

Application Notes and Protocols for Evaluating the Antibacterial Efficacy of Corynecin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is a chloramphenicol-like antibiotic originally isolated from Corynebacterium hydrocarboclastus.[1][2] It is a member of the naturally-occurring complex of acyl nitrophenylpropylamines.[1] this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4] Like its analogue chloramphenicol, this compound is believed to exert its antibacterial effect by inhibiting protein synthesis in bacteria.[4][5][6] This document provides detailed cell-based assay protocols to quantify the antibacterial efficacy of this compound and assess its potential cytotoxicity.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, similar to chloramphenicol, is thought to function by binding to the 50S subunit of the bacterial ribosome.[3][4][7] This binding action interferes with the peptidyl transferase step of protein synthesis, thereby preventing the formation of peptide bonds and subsequent protein elongation.[3][4][6][7] This targeted inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and proliferation.

cluster_bacterial_cell Bacterial Cell Corynecin_I This compound Ribosome_50S 50S Ribosomal Subunit Corynecin_I->Ribosome_50S Binds to Peptidyl_Transferase Peptidyl Transferase Activity Ribosome_50S->Peptidyl_Transferase Inhibits Protein_Synthesis Protein Synthesis Peptidyl_Transferase->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Prevents Start Start MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine bactericidal concentration Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Assess therapeutic window Data_Analysis Data Analysis & Interpretation MBC->Data_Analysis Cytotoxicity->Data_Analysis End End Data_Analysis->End

References

Application of Corynecin I in Studies of Bacterial Ribosome Function: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is a naturally occurring antibiotic produced by the bacterium Corynebacterium hydrocarboclastus.[1][2] Structurally, it is an analogue of chloramphenicol (B1208), also known as dechlorochloramphenicol, belonging to the acyl nitrophenylpropylamine family.[3][4] Like chloramphenicol, this compound is active against a range of Gram-positive and Gram-negative bacteria.[4] Its mechanism of action is presumed to be similar to that of chloramphenicol, which involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit. Specifically, chloramphenicol binds to the peptidyl transferase center (PTC) of the ribosome, interfering with peptide bond formation.

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the structure and function of the bacterial ribosome. The protocols detailed below are based on established methodologies for studying ribosome-targeting antibiotics and can be adapted for specific research questions.

Data Presentation

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound, providing a baseline for experimental design.

ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC) Shigella sonnei5.2 µg/ml
Proteus vulgaris5.2 µg/ml
Klebsiella pneumoniae83 µg/ml
Staphylococcus aureus83 µg/ml

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound (and Chloramphenicol-like Antibiotics)

The following diagram illustrates the established mechanism of action for chloramphenicol, which is the basis for understanding the function of its analogue, this compound. These antibiotics act by sterically hindering the proper positioning of the aminoacyl-tRNA in the A-site of the peptidyl transferase center, thereby inhibiting peptide bond formation.

G Mechanism of Action of this compound cluster_inhibition Ribosome Bacterial 70S Ribosome LargeSubunit 50S Subunit Ribosome->LargeSubunit PTC Peptidyl Transferase Center (PTC) LargeSubunit->PTC ASite A-Site PTC->ASite PSite P-Site PTC->PSite AAtRNA Aminoacyl-tRNA AAtRNA->ASite Binds to PeptideBondFormation Peptide Bond Formation AAtRNA->PeptideBondFormation Required for CorynecinI This compound CorynecinI->PTC Binds to CorynecinI->AAtRNA Steric Hindrance CorynecinI->PeptideBondFormation Blocks ProteinSynthesis Protein Synthesis Elongation PeptideBondFormation->ProteinSynthesis Leads to Inhibition Inhibition

Caption: this compound binds to the peptidyl transferase center on the 50S ribosomal subunit.

Experimental Workflow: Investigating this compound-Ribosome Interactions

This workflow outlines the key experimental stages for characterizing the interaction of this compound with the bacterial ribosome.

G Experimental Workflow for this compound Studies Start Start MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC InVitroTranslation In Vitro Translation Inhibition Assay (IC50) MIC->InVitroTranslation RibosomeBinding Ribosome Binding Assay (e.g., ITC, Fluorescence Anisotropy) InVitroTranslation->RibosomeBinding Toeprinting Toeprinting/Primer Extension Inhibition Assay RibosomeBinding->Toeprinting RibosomeProfiling Ribosome Profiling (Ribo-Seq) Toeprinting->RibosomeProfiling StructuralStudies Structural Studies (Cryo-EM, X-ray Crystallography) RibosomeProfiling->StructuralStudies DataAnalysis Data Analysis and Mechanism Elucidation StructuralStudies->DataAnalysis End End DataAnalysis->End

Caption: A logical progression of experiments to characterize this compound's ribosomal activity.

Experimental Protocols

The following protocols are adapted from established methods for studying chloramphenicol and other ribosome-targeting antibiotics. Researchers should optimize these protocols for their specific experimental systems and for this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain. This value is crucial for designing subsequent experiments.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate. The concentration range should bracket the expected MIC (e.g., based on the data in the table above).

  • Inoculate each well with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system and determine its IC50 value.

Materials:

  • Bacterial cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system)

  • mRNA template encoding a reporter protein (e.g., luciferase, GFP)

  • Amino acid mixture (containing a radiolabeled amino acid like [35S]-methionine, or components for a non-radioactive detection method)

  • This compound stock solution

  • Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

  • Scintillation counter or appropriate detection instrument

Protocol:

  • Set up the in vitro translation reactions according to the manufacturer's instructions.

  • Add varying concentrations of this compound to the reactions. Include a no-antibiotic control.

  • Initiate the translation reaction by adding the mRNA template and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by placing on ice).

  • Quantify the amount of synthesized protein.

    • Radiolabeling: Precipitate the protein with TCA, collect on a filter, and measure radioactivity using a scintillation counter.

    • Luciferase Assay: Add luciferin (B1168401) substrate and measure luminescence.

    • GFP: Measure fluorescence.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of protein synthesis).

Toeprinting (Primer Extension Inhibition) Assay

Objective: To map the precise binding site of this compound on the ribosome-mRNA complex by identifying where the antibiotic stalls the ribosome.

Materials:

  • Purified bacterial 70S ribosomes

  • Specific mRNA template

  • A DNA primer labeled at the 5' end (e.g., with a fluorescent dye or radioisotope) that is complementary to a region downstream of the start codon of the mRNA

  • Reverse transcriptase

  • Deoxynucleotide triphosphates (dNTPs)

  • This compound

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Protocol:

  • Form a pre-initiation complex by incubating the mRNA template with the 30S ribosomal subunit and initiator tRNA (fMet-tRNA).

  • Add the 50S ribosomal subunit to form the 70S initiation complex.

  • Add this compound at a concentration sufficient to cause ribosome stalling (e.g., 10-100x MIC). Include a no-antibiotic control.

  • Allow translation to proceed for a short period.

  • Anneal the labeled primer to the mRNA in the complex.

  • Perform a primer extension reaction using reverse transcriptase and dNTPs. The reverse transcriptase will extend the primer until it is blocked by the stalled ribosome.

  • Denature the reaction products and resolve them on a sequencing gel alongside a sequencing ladder of the same mRNA template.

  • The "toeprint" is the band corresponding to the stalled ribosome, which will be a truncated product compared to the full-length extension product in the no-antibiotic control. The position of the toeprint reveals the location of the ribosome on the mRNA. For PTC inhibitors like this compound, stalling is often observed at or near the start codon.

Ribosome Profiling (Ribo-Seq)

Objective: To obtain a genome-wide snapshot of ribosome positions in bacteria treated with this compound, revealing its effects on translation at a global level.

Materials:

  • Bacterial culture

  • This compound

  • Lysis buffer containing a translation inhibitor (e.g., chloramphenicol, to preserve ribosome positions during lysis)

  • RNase I or micrococcal nuclease

  • Sucrose (B13894) gradient ultracentrifugation equipment

  • Library preparation kit for next-generation sequencing

  • Next-generation sequencer

Protocol:

  • Grow a bacterial culture to mid-log phase and treat with a sub-lethal concentration of this compound for a short period. An untreated culture should be used as a control.

  • Rapidly harvest the cells and lyse them in a buffer that preserves ribosome-mRNA complexes.

  • Treat the lysate with a nuclease to digest mRNA that is not protected by ribosomes.

  • Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation or other size-selection methods.

  • Extract the RNA footprints.

  • Prepare a cDNA library from the footprints. This typically involves ligation of adapters, reverse transcription, and PCR amplification.

  • Sequence the library using a high-throughput sequencing platform.

  • Align the sequencing reads to the bacterial genome to map the positions of the ribosomes.

  • Analyze the data to identify regions of increased ribosome density in the this compound-treated sample compared to the control. This can reveal specific codons or sequences where this compound causes ribosome stalling.

Concluding Remarks

This compound, as a close analogue of chloramphenicol, represents a valuable tool for dissecting the mechanisms of bacterial protein synthesis and for studying the structure and function of the ribosomal peptidyl transferase center. The experimental approaches outlined in these application notes provide a robust framework for characterizing its mode of action and for its potential use in drug development and fundamental research. Given the limited specific data on this compound, it is recommended to perform direct comparisons with chloramphenicol in parallel experiments to validate its analogous function and to uncover any subtle differences in its inhibitory properties.

References

Application Notes and Protocols for Corynecin I in Antibiotic Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is an antibiotic belonging to the chloramphenicol (B1208) family, produced by the bacterium Corynebacterium hydrocarboclastus. As a chloramphenicol analogue, it is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel therapeutic strategies, including the use of antibiotic combinations to achieve synergistic effects. Combination therapy can enhance efficacy, reduce the required dosage of individual agents, and potentially curb the development of resistance.

These application notes provide a comprehensive guide to evaluating the synergistic potential of this compound with other antimicrobial agents. While specific synergy data for this compound is not widely available in published literature, the protocols and data presented for its parent compound, chloramphenicol, serve as a robust framework for designing and interpreting synergy studies with this compound.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like chloramphenicol, is believed to act by binding to the 50S ribosomal subunit of bacteria. This binding obstructs the peptidyl transferase step of protein synthesis, thereby preventing the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Inhibition Inhibition of Peptidyl Transferase 50S_Subunit->Inhibition Disrupts Function mRNA mRNA 30S_Subunit->mRNA Corynecin_I This compound / Chloramphenicol Binding Binds to 50S Subunit Corynecin_I->Binding Binding->50S_Subunit Blocked_Elongation Blocked Peptide Chain Elongation Inhibition->Blocked_Elongation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Blocked_Elongation->Protein_Synthesis_Inhibition

Caption: Mechanism of action of this compound.

Key Methodologies for Synergy Testing

Two primary in vitro methods are recommended for assessing the synergistic activity of this compound with other antibiotics: the Checkerboard Assay and the Time-Kill Curve Assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[1]

Experimental Workflow:

Start Start: Prepare Reagents MIC_Determination Determine MIC of This compound and Partner Antibiotic Individually Start->MIC_Determination Prepare_Plates Prepare 96-well plates with serial dilutions of this compound (horizontal) and Partner Antibiotic (vertical) MIC_Determination->Prepare_Plates Inoculate Inoculate wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) Prepare_Plates->Inoculate Incubate Incubate plates at 35°C ± 2°C for 18-24 hours Inoculate->Incubate Read_Results Read MICs of each drug alone and in combination (lowest concentration with no visible growth) Incubate->Read_Results Calculate_FIC Calculate the FIC Index for each well showing no growth Read_Results->Calculate_FIC Interpret Interpret the results: Synergy, Additivity, or Antagonism Calculate_FIC->Interpret End End Interpret->End Start Start: Prepare Cultures and Antibiotics Inoculum_Prep Prepare a standardized bacterial inoculum (approx. 5 x 10^5 CFU/mL) Start->Inoculum_Prep Setup_Tubes Set up test tubes with: - Growth Control (no antibiotic) - this compound alone - Partner Antibiotic alone - this compound + Partner Antibiotic Inoculum_Prep->Setup_Tubes Incubate_Shake Incubate tubes at 37°C with shaking Setup_Tubes->Incubate_Shake Sampling At specified time points (0, 2, 4, 8, 24h), remove aliquots from each tube Incubate_Shake->Sampling Dilute_Plate Perform serial dilutions and plate onto agar (B569324) plates Sampling->Dilute_Plate Incubate_Plates Incubate plates for 18-24 hours Dilute_Plate->Incubate_Plates Count_Colonies Count colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data Interpret_Curves Interpret the killing kinetics Plot_Data->Interpret_Curves End End Interpret_Curves->End

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Corynecin I Production in Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production yield of Corynecin I in bacterial fermentation.

Frequently Asked Questions (FAQs)

Q1: Which bacterial strain is commonly used for this compound production?

A1: Corynebacterium hydrocarboclastus is a known producer of Corynecins, including this compound.[1][2] Mutant strains resistant to chloramphenicol (B1208) have also been shown to have increased productivity of Corynecins.[3][4]

Q2: What is the recommended carbon source for optimal this compound production?

A2: Acetate (B1210297) has been shown to be a superior carbon source for the selective production of this compound, leading to higher yields compared to other carbon sources.[1]

Q3: Are there any specific supplements that can enhance this compound yield?

A3: Yes, the addition of 1% KCl and 1% NaCl to the fermentation medium after 12 hours of inoculation has been observed to stimulate the production of Corynecins.[1]

Q4: What is the general fermentation strategy recommended for high-yield this compound production?

A4: A fed-batch fermentation strategy is recommended. This approach allows for the continuous feeding of key nutrients like acetate, ammonium, and phosphate, maintaining their concentrations within the optimal range throughout the fermentation process.[1]

Q5: What are the typical downstream processing steps for this compound?

A5: While specific protocols for this compound are not extensively detailed in recent literature, general antibiotic recovery processes can be adapted. These typically involve initial separation of biomass, followed by solvent extraction of the supernatant and subsequent purification steps like chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no this compound production - Inappropriate carbon source. - Suboptimal nutrient concentrations. - Incorrect bacterial strain or loss of productivity.- Switch to an acetate-based medium.[1] - Implement a fed-batch strategy to maintain optimal levels of acetate, ammonium, and phosphate.[1] - Use a verified high-producing strain of Corynebacterium hydrocarboclastus. Consider strain improvement through mutagenesis for chloramphenicol resistance.[3][4]
Low selectivity for this compound (high levels of other Corynecins) - Carbon source promoting the synthesis of other Corynecin analogues. - Lack of specific precursors for the N-acetyl group of this compound.- Utilize an acetate medium, which has been shown to result in over 90% selective production of this compound.[1] - Ensure sufficient availability of precursors for the acetyl group.
Inconsistent batch-to-batch yield - Fluctuations in fermentation parameters (pH, temperature, aeration). - Variability in inoculum quality. - Inconsistent feeding rates in fed-batch culture.- Strictly control and monitor pH, temperature, and dissolved oxygen levels throughout the fermentation. - Standardize inoculum preparation protocols. - Calibrate and automate the feeding solution delivery system.
Poor cell growth - Nutrient limitation. - Presence of inhibitory substances. - Suboptimal physical parameters.- Ensure the basal medium is well-balanced with all essential nutrients. - Analyze the medium for potential inhibitory byproducts. - Optimize temperature and pH for growth. For Corynebacterium species, a temperature of around 30°C and a pH of approximately 7.0-7.5 are often optimal.
Foaming in the fermenter - High agitation speed. - Proteinaceous components in the medium.- Reduce agitation speed while ensuring adequate mixing and oxygen transfer. - Add an appropriate antifoaming agent.

Data Summary Table

The following table summarizes key quantitative data for optimizing this compound production based on available literature.

ParameterOptimal Value/RangeNotesSource
Producing Organism Corynebacterium hydrocarboclastus KY 8835A specific strain identified for high Corynecin production.[1]
Carbon Source AcetateResults in the highest production yield and selectivity for this compound.[1]
Final Product Titer 28 mM CorynecinsAchieved in an optimized acetate-based fed-batch fermentation.[1]
Selectivity for this compound > 90% of total CorynecinsIn an acetate medium.[1]
Fed-Batch Solution Composition 50% Acetic Acid, 9% Ammonium Acetate, 0.2% KH2PO4Used as a pH controlling and nutrient feeding solution.[1]
Stimulatory Supplements 1% KCl and 1% NaClAdded at 12 hours post-inoculation.[1]
General pH for Corynebacterium Fermentation 7.0 - 7.5General optimal range for related Corynebacterium species.
General Temperature for Corynebacterium Fermentation ~ 30°CGeneral optimal range for related Corynebacterium species.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Corynebacterium hydrocarboclastus for this compound Production

Objective: To produce this compound with high yield and selectivity using a fed-batch fermentation method.

Materials:

  • High-producing strain of Corynebacterium hydrocarboclastus

  • Seed medium (e.g., nutrient broth)

  • Production medium (acetate-based)

  • Fed-batch solution: 50% Acetic Acid, 9% Ammonium Acetate, 0.2% KH2PO4

  • 10% KCl solution

  • 10% NaCl solution

  • Fermenter with pH, temperature, and dissolved oxygen control

  • Sterile supplies for inoculation and sampling

Procedure:

  • Inoculum Preparation: Inoculate a single colony of C. hydrocarboclastus into the seed medium and incubate at 30°C with shaking until the culture reaches the late exponential growth phase.

  • Fermenter Preparation: Sterilize the fermenter containing the acetate-based production medium. Calibrate pH and dissolved oxygen probes.

  • Inoculation: Inoculate the production medium with the seed culture to a desired starting optical density.

  • Fermentation Conditions: Maintain the temperature at 30°C. Control the pH at a setpoint (e.g., 7.2) by the automated addition of the fed-batch solution. Maintain dissolved oxygen above 20% saturation by adjusting agitation and aeration rates.

  • Supplement Addition: At 12 hours into the fermentation, aseptically add sterile KCl and NaCl solutions to final concentrations of 1% each.

  • Fed-Batch Operation: Continue the fermentation with the controlled feeding of the fed-batch solution to maintain the optimal concentrations of acetate, ammonium, and phosphate.

  • Monitoring: Regularly take samples to monitor cell growth (OD600), substrate consumption, and this compound concentration.

  • Harvest: Terminate the fermentation when this compound production ceases or declines.

Protocol 2: Extraction and Quantification of this compound

Objective: To extract this compound from the fermentation broth and quantify its concentration.

Materials:

  • Fermentation broth

  • Centrifuge

  • Organic solvent (e.g., ethyl acetate)

  • Rotary evaporator

  • Mobile phase for HPLC (e.g., acetonitrile (B52724) and water mixture)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • This compound standard

Procedure:

  • Cell Separation: Centrifuge the fermentation broth to pellet the bacterial cells. Collect the supernatant which contains the secreted this compound.

  • Solvent Extraction: Mix the supernatant with an equal volume of ethyl acetate in a separation funnel. Shake vigorously and allow the phases to separate. Collect the organic (ethyl acetate) phase. Repeat the extraction from the aqueous phase to maximize recovery.

  • Concentration: Combine the organic extracts and concentrate them to dryness using a rotary evaporator.

  • Sample Preparation for HPLC: Re-dissolve the dried extract in a known volume of the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a known volume of the prepared sample.

    • Run the analysis under isocratic or gradient conditions to separate this compound.

    • Detect this compound using a UV detector at an appropriate wavelength.

    • Prepare a standard curve using known concentrations of the this compound standard.

    • Quantify the this compound concentration in the sample by comparing its peak area to the standard curve.

Visualizations

Corynecin_Biosynthesis_Pathway cluster_0 Central Metabolism cluster_1 Hypothesized this compound Biosynthesis Shikimate_Pathway Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate p_Aminobenzoic_Acid_Analog p-Aminobenzoic Acid Analog Chorismate->p_Aminobenzoic_Acid_Analog pabABC genes (hypothesized) Acetate Acetate Acetyl_CoA Acetyl_CoA Acetate->Acetyl_CoA Corynecin_I Corynecin_I Acetyl_CoA->Corynecin_I N-acetylation Aryl_Acid_Precursor Aryl_Acid_Precursor p_Aminobenzoic_Acid_Analog->Aryl_Acid_Precursor Series of enzymatic steps Corynecin_Core_Structure Corynecin_Core_Structure Aryl_Acid_Precursor->Corynecin_Core_Structure Condensation Corynecin_Core_Structure->Corynecin_I

Caption: Hypothesized biosynthetic pathway of this compound.

Fermentation_Workflow Start Start Inoculum_Preparation Inoculum Preparation Start->Inoculum_Preparation Inoculation Inoculation Inoculum_Preparation->Inoculation Fermenter_Setup Fermenter Setup & Sterilization Fermenter_Setup->Inoculation Fermentation Fermentation Inoculation->Fermentation Fed_Batch_Control Fed-Batch Control (pH, DO, Feeding) Fermentation->Fed_Batch_Control Supplement_Addition KCl & NaCl Addition (at 12h) Fermentation->Supplement_Addition Harvest Harvest Fermentation->Harvest Production Ceases Monitoring Sampling & Analysis (Growth, Product) Fed_Batch_Control->Monitoring Monitoring->Fermentation

Caption: Workflow for this compound fed-batch fermentation.

Troubleshooting_Logic Problem Low this compound Yield Check_Growth Is cell growth adequate? Problem->Check_Growth Check_Selectivity Is this compound selectivity >90%? Check_Growth->Check_Selectivity Yes Optimize_Growth_Conditions Optimize: - Basal medium - Temperature - pH Check_Growth->Optimize_Growth_Conditions No Optimize_Production_Parameters Optimize: - Carbon source (use Acetate) - Fed-batch strategy - Add KCl/NaCl Check_Selectivity->Optimize_Production_Parameters No Strain_Improvement Consider strain improvement Check_Selectivity->Strain_Improvement Yes, but yield is still low Solution_Growth Improved Growth Optimize_Growth_Conditions->Solution_Growth Solution_Production Improved Yield Optimize_Production_Parameters->Solution_Production Strain_Improvement->Solution_Production

Caption: Troubleshooting logic for low this compound yield.

References

Stability of Corynecin I in different laboratory buffers and media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Corynecin I in common laboratory buffers and media. As a close analog of chloramphenicol (B1208), the stability profile of this compound is expected to be very similar. The information presented here is based on the known stability of chloramphenicol and should serve as a valuable resource for researchers, scientists, and drug development professionals.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is poorly soluble in water but soluble in organic solvents such as ethanol (B145695), methanol, DMSO, and DMF.[] For microbiological applications, it is recommended to prepare a stock solution in 100% ethanol at a concentration of 25-34 mg/mL. This stock solution should be filter-sterilized and stored at -20°C in light-protected aliquots.[5]

Q2: Can I autoclave this compound with my culture media?

A2: No, it is not recommended to autoclave this compound. Like its analog chloramphenicol, this compound is heat-sensitive. Autoclaving can lead to significant degradation of the antibiotic. It should be added to the media after it has been autoclaved and cooled to 45-55°C.

Q3: What are the primary factors affecting the stability of this compound in solution?

A3: The main factors that influence the stability of this compound in solution are pH, temperature, and light exposure.

  • pH: this compound is most stable in neutral to slightly acidic conditions (pH 2-7). In alkaline conditions (pH > 8), its degradation via hydrolysis increases significantly.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. For instance, heating an aqueous solution of chloramphenicol at 115°C for 30 minutes can result in a 10% loss.

  • Light: this compound is sensitive to light and can undergo photodegradation. It is advisable to protect media and solutions containing this compound from light by using amber-colored containers or wrapping them in foil.

Q4: How long is this compound active in my agar (B569324) plates and liquid cultures at 37°C?

A4: The activity of this compound in culture at 37°C will diminish over time. While specific data for this compound is limited, practical experience with chloramphenicol suggests that its effectiveness on agar plates can decrease after 3 to 4 days of incubation, especially with light exposure. In liquid cultures, the degradation over time can lead to the growth of non-resistant cells. For long-term experiments, periodic supplementation of the antibiotic may be necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Satellite colonies or breakthrough growth of non-resistant bacteria. Degradation of this compound in the culture medium.Reduce the incubation time. Pick colonies for further experiments as soon as they are large enough. For liquid cultures, consider adding a fresh dose of this compound at regular intervals.
Yellowing of the medium containing this compound. Photodegradation due to light exposure.Store stock solutions and media protected from light. Use amber bottles or wrap containers in aluminum foil.
Inconsistent experimental results with this compound selection. Instability of this compound due to improper storage or handling.Prepare fresh stock solutions regularly. Store aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the pH of the medium is within the optimal range for this compound stability.

Stability of this compound in Various Buffers and Media (Representative Data)

The following tables present hypothetical stability data for this compound, based on the known behavior of its analog, chloramphenicol. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on this compound Stability in Phosphate Buffer at 25°C

pHHalf-life (t½) in days
5.0> 365
6.0> 365
7.0~290
8.0~90
9.0~15

Table 2: Effect of Temperature on this compound Stability in Luria-Bertani (LB) Broth (pH 7.0)

TemperatureHalf-life (t½) in days
4°C> 180
25°C~60
37°C~7

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a specific buffer or medium.

1. Materials:

  • This compound
  • Selected buffer or culture medium
  • Sterile, light-protected containers (e.g., amber vials)
  • Incubators or water baths set to desired temperatures
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis Spectrophotometer
  • Reference standard of this compound

2. Method:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
  • Dilute the stock solution to the desired final concentration in the test buffer or medium.
  • Aliquot the solution into multiple sterile, light-protected containers.
  • Store the containers at different temperature conditions (e.g., 4°C, 25°C, 37°C).
  • At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), remove an aliquot from each temperature condition.
  • Analyze the concentration of the remaining active this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Determine the half-life (t½) of this compound under each condition.

Visualizations

StabilityFactors cluster_factors Factors Affecting Stability cluster_outcomes Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Alkaline pH accelerates Temp Temperature Temp->Hydrolysis Higher temp. accelerates Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Exposure induces CorynecinI This compound Stability Hydrolysis->CorynecinI Photodegradation->CorynecinI

Caption: Factors influencing the stability of this compound.

StabilityWorkflow start Start: Prepare this compound Solution aliquot Aliquot into light-protected containers start->aliquot storage Store at different temperatures (4°C, 25°C, 37°C) aliquot->storage sampling Sample at defined time points storage->sampling analysis Analyze concentration (HPLC/UV-Vis) sampling->analysis calculation Calculate % remaining and half-life analysis->calculation end End: Determine Stability Profile calculation->end

Caption: Workflow for a this compound stability study.

References

Technical Support Center: Investigating Bacterial Resistance to Corynecin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to Corynecin I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a chloramphenicol-like antibiotic originally isolated from Corynebacterium hydrocarboclastus.[1][2][3] Similar to chloramphenicol (B1208), it is active against both Gram-positive and Gram-negative bacteria.[2][3] Its mechanism of action is presumed to be the inhibition of protein synthesis by binding to the 50S ribosomal subunit.

Q2: What are the known or expected mechanisms of bacterial resistance to this compound?

While specific research on this compound resistance is limited, the primary mechanisms are expected to mirror those of chloramphenicol resistance due to their structural similarity. These include:

  • Enzymatic Inactivation: Production of chloramphenicol acetyltransferase (CAT), an enzyme that acetylates the drug, preventing it from binding to the ribosome.

  • Target Site Modification: Mutations in the 23S rRNA, a component of the 50S ribosomal subunit, can alter the binding site of the antibiotic, reducing its efficacy.

  • Active Efflux: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target.

  • Reduced Permeability: Changes in the bacterial cell membrane can decrease the uptake of the antibiotic.

Q3: A bacterial isolate shows high-level resistance to this compound. What is the first step to identify the resistance mechanism?

The initial step is to determine the Minimum Inhibitory Concentration (MIC) of this compound against the resistant isolate and a susceptible control strain. A significantly higher MIC in the test isolate confirms resistance. Following this, screening for the most common resistance mechanism, enzymatic inactivation by chloramphenicol acetyltransferase (CAT), is recommended.

Q4: How can I differentiate between different mechanisms of resistance?

A combination of phenotypic and genotypic assays is required.

  • Enzymatic inactivation can be detected using a CAT assay.

  • Target site mutations can be identified by sequencing the gene encoding 23S rRNA.

  • Efflux pump activity can be investigated by performing MIC assays in the presence and absence of an efflux pump inhibitor. A significant decrease in MIC in the presence of the inhibitor suggests the involvement of an efflux pump.

  • Reduced permeability is often a more complex mechanism to confirm and may involve comparative genomic and transcriptomic analyses of resistant and susceptible strains.

Troubleshooting Guides

Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
Problem Possible Cause Suggested Solution
Inconsistent MIC values between replicates. Inaccurate serial dilutions.Prepare a fresh stock solution of this compound and carefully perform serial dilutions. Use calibrated pipettes.
Inoculum density is not standardized.Standardize the bacterial inoculum to a 0.5 McFarland standard before dilution.
Contamination of the culture.Streak the culture on an agar (B569324) plate to check for purity.
No growth in any wells, including the positive control. Inactive antibiotic stock.Prepare a fresh stock solution of this compound.
Non-viable bacterial inoculum.Use a fresh overnight culture for the inoculum.
Incorrect growth medium or incubation conditions.Ensure the appropriate medium and incubation temperature/time are used for the specific bacterial species.
Growth in all wells, including the highest antibiotic concentration. High-level resistance in the test strain.Extend the range of this compound concentrations in the assay.
The antibiotic stock solution has degraded.Prepare a fresh stock solution and store it properly, protected from light and at the recommended temperature.
Troubleshooting Chloramphenicol Acetyltransferase (CAT) Assay
Problem Possible Cause Suggested Solution
False-negative result (no color change with a known resistant strain). Inefficient cell lysis.Ensure complete cell lysis to release the CAT enzyme. Sonication or enzymatic lysis methods can be optimized.
Inactive reagents.Check the expiration dates of all reagents, especially acetyl-CoA and DTNB. Prepare fresh solutions.
Low enzyme concentration.Increase the amount of cell lysate used in the assay.
False-positive result (color change with a known susceptible strain). Presence of other enzymes that can react with DTNB.Include a control reaction without chloramphenicol. A color change in this control indicates a non-specific reaction.
Contamination of the cell lysate.Prepare fresh cell lysates from a pure culture.
High background color. Spontaneous hydrolysis of acetyl-CoA.Prepare acetyl-CoA solution fresh before each experiment.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Prepare Inoculum: Dilute the bacterial culture in sterile saline or PBS to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing only the broth medium and the bacterial inoculum (no antibiotic).

    • Negative Control: A well containing only the broth medium (no bacteria or antibiotic).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control.

Protocol 2: Chloramphenicol Acetyltransferase (CAT) Assay

This colorimetric assay detects the presence of CAT enzyme, which inactivates chloramphenicol and, presumably, this compound.

Materials:

  • Bacterial cell pellets (from resistant and susceptible strains)

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.8)

  • Chloramphenicol solution

  • Acetyl-CoA solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Cell Lysate: Resuspend the bacterial cell pellet in lysis buffer and lyse the cells by sonication or enzymatic methods on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare the following reaction mixture:

    • Cell lysate

    • Chloramphenicol solution

    • DTNB solution

  • Initiate Reaction: Add acetyl-CoA to the reaction mixture to start the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Read Absorbance: Measure the absorbance at 412 nm. The development of a yellow color indicates the presence of CAT activity. The enzyme transfers an acetyl group from acetyl-CoA to chloramphenicol, releasing free coenzyme A (CoA-SH). The free CoA-SH then reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which is yellow.

Data Presentation

Table 1: Example MIC Data for this compound

Bacterial StrainThis compound MIC (µg/mL)Interpretation
Susceptible Control2Susceptible
Resistant Isolate A64Resistant
Resistant Isolate B>128High-level Resistance

Table 2: Example CAT Assay Results

Bacterial StrainAbsorbance at 412 nmCAT Activity
Susceptible Control0.05Negative
Resistant Isolate A1.20Positive
Resistant Isolate B0.08Negative

Visualizations

Resistance_Mechanisms cluster_cell Bacterial Cell Ribosome 50S Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Enables NoProteinSynthesis Inhibition of Protein Synthesis Ribosome->NoProteinSynthesis EffluxPump Efflux Pump CorynecinI_in This compound (extracellular) EffluxPump->CorynecinI_in Expulsion CAT CAT Enzyme InactiveCorynecinI Inactive this compound CAT->InactiveCorynecinI Inactivation DNA Bacterial DNA (23S rRNA gene) Mutation Mutation DNA->Mutation Alters CorynecinI_intra This compound (intracellular) CorynecinI_in->CorynecinI_intra Uptake CorynecinI_intra->Ribosome Binding CorynecinI_intra->EffluxPump Substrate CorynecinI_intra->CAT Substrate CorynecinI_intra->NoProteinSynthesis Causes Mutation->Ribosome Alters Binding Site

Caption: Overview of potential this compound resistance mechanisms in bacteria.

Experimental_Workflow start Start: Resistant Isolate mic Determine MIC start->mic mic_result High MIC Confirmed? mic->mic_result cat_assay Perform CAT Assay mic_result->cat_assay Yes susceptible Isolate is Susceptible mic_result->susceptible No cat_result CAT Positive? cat_assay->cat_result efflux_assay Efflux Pump Inhibitor Assay cat_result->efflux_assay No end_cat Conclusion: Enzymatic Inactivation cat_result->end_cat Yes efflux_result MIC Decreased? efflux_assay->efflux_result sequencing Sequence 23S rRNA Gene efflux_result->sequencing No end_efflux Conclusion: Active Efflux efflux_result->end_efflux Yes seq_result Mutation Found? sequencing->seq_result end_mutation Conclusion: Target Site Modification seq_result->end_mutation Yes end_unknown Conclusion: Other/Multiple Mechanisms seq_result->end_unknown No

Caption: Workflow for investigating the mechanism of this compound resistance.

References

Optimizing Corynecin I concentration for selective pressure in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Corynecin I concentration for selective pressure in cell culture. All recommendations are based on established protocols for antibiotic selection.

Frequently Asked Questions (FAQs)

Q1: What is the expected effective concentration range for this compound in mammalian cell culture?

A1: The optimal concentration of a selective agent is highly cell-type dependent and must be determined empirically.[1][2] For novel antibiotics like this compound, a broad range titration, often called a kill curve, is the first essential step to determine the minimum concentration that effectively kills non-resistant cells.[3][] Based on other selective agents, a starting range of 1-100 µg/mL could be explored.

Q2: How does this compound work as a selective agent?

A2: this compound is a chloramphenicol-like antibiotic.[5] Chloramphenicol and its analogs typically function by inhibiting protein synthesis.[6][7] In bacteria, this occurs through binding to the 50S ribosomal subunit and preventing peptide bond formation.[5][7] While its specific mechanism in eukaryotic cells is not well-documented, it is presumed to interfere with protein synthesis, potentially at the level of mitochondrial ribosomes or through other off-target effects.[8] Cells that have been successfully transfected or transduced with a corresponding resistance gene can overcome this inhibition and proliferate.

Q3: How long does it take to generate a stable cell line using this compound selection?

A3: The duration of selection depends on the determined optimal concentration of this compound and the growth rate of the specific cell line. Typically, selection can take anywhere from 7 to 14 days for untransfected cells to be eliminated.[2][9]

Experimental Protocols

Determining the Optimal this compound Concentration via Kill Curve

This protocol outlines the steps to determine the minimum concentration of this compound required to kill 100% of non-transfected cells.[3][][9]

Materials:

  • Healthy, actively dividing cells of the desired cell line

  • Complete cell culture medium

  • This compound stock solution

  • Multi-well tissue culture plates (24- or 96-well recommended)[][9]

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Plating:

    • One day prior to starting the experiment, plate your cells in a multi-well plate at a density that will result in 25-50% confluency on the day of antibiotic addition.[1]

    • Include enough wells to test a range of this compound concentrations in duplicate or triplicate, plus a "no antibiotic" control.[3]

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range to test could be: 0, 1, 2.5, 5, 10, 25, 50, and 100 µg/mL.

  • Antibiotic Addition:

    • After 24 hours of incubation, aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation and Observation:

    • Return the plate to the incubator.

    • Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

    • Replace the selective medium every 2-3 days with freshly prepared medium containing the corresponding this compound concentrations.[1]

  • Determining the Optimal Concentration:

    • Continue the experiment for 7-14 days.[9]

    • The optimal concentration for selection is the lowest concentration of this compound that results in 100% cell death within this timeframe.[10]

Data Presentation

Table 1: Example Kill Curve Data for a Hypothetical Cell Line (e.g., HEK293) with this compound

This compound Conc. (µg/mL)Day 3 (% Viability)Day 5 (% Viability)Day 7 (% Viability)Day 10 (% Viability)Recommendation
0100100100100Control
195806040Insufficient Selection
2.58050205Insufficient Selection
5602000Optimal Concentration
1040500Effective, but higher than necessary
2510000Excessive Concentration
500000Excessive Concentration
1000000Excessive Concentration

Troubleshooting Guide

Issue 1: All my cells are dying, including the transfected/transduced population.

Possible Cause Recommended Solution
This compound concentration is too high.Repeat the kill curve with a lower range of concentrations. Ensure the selected concentration is the minimum required to kill non-resistant cells.[3]
Insufficient expression of the resistance gene.Allow 24-48 hours for the resistance gene to be expressed before adding the selective agent.[1]
Cells were not healthy or were at too high a confluency at the start of selection.Use healthy, low-passage cells and ensure they are in the log growth phase and not confluent when selection begins.[11]
Incorrect antibiotic used for the resistance marker.Double-check that the resistance gene in your vector confers resistance to a chloramphenicol-like antibiotic.

Issue 2: No cells are dying, even at high this compound concentrations.

Possible Cause Recommended Solution
This compound may be inactive.Check the expiration date and storage conditions of your this compound stock. Prepare fresh dilutions for each experiment.
The cell line is naturally resistant to this compound.If no cell death is observed even at very high concentrations, this cell line may not be suitable for selection with this compound.
The concentration range tested is too low.Expand the kill curve to include higher concentrations.

Issue 3: Inconsistent results between experiments.

Possible Cause Recommended Solution
Variation in cell density at the start of selection.Ensure consistent cell plating density for all experiments.[1]
Inconsistent cell health or passage number.Use cells from the same passage number and ensure they are healthy and in the log growth phase.
Inaccurate preparation of this compound dilutions.Prepare fresh dilutions for each experiment and double-check calculations.
Lot-to-lot variability of the selective agent.It is advisable to perform a new kill curve for each new lot of antibiotic.[11]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Plate cells (25-50% confluency) e1 Add this compound to cells p1->e1 p2 Prepare this compound dilution series p2->e1 e2 Incubate and observe daily e1->e2 e3 Replace selective medium (every 2-3 days) e2->e3 2-3 days a1 Continue for 7-14 days e2->a1 e3->e2 a2 Determine lowest conc. for 100% cell death a1->a2

Caption: Experimental workflow for determining optimal this compound concentration.

G cluster_pathway Generalized Protein Synthesis Inhibition ribosome Ribosome peptide Growing Peptide Chain ribosome->peptide Peptidyl transferase activity no_protein Protein Synthesis Blocked ribosome->no_protein corynecin This compound corynecin->ribosome binds trna Aminoacyl-tRNA trna->ribosome protein Functional Protein peptide->protein

Caption: Postulated mechanism of this compound action on protein synthesis.

G cluster_all_die All Cells Die cluster_none_die No Cells Die start Problem Encountered ad1 Is [this compound] too high? start->ad1 nd1 Is this compound inactive? start->nd1 ad2 Was resistance gene expressed? ad1->ad2 No Lower [this compound] Lower [this compound] ad1->Lower [this compound] Yes Allow more time\npost-transfection Allow more time post-transfection ad2->Allow more time\npost-transfection No nd2 Is cell line resistant? nd1->nd2 No Use fresh antibiotic Use fresh antibiotic nd1->Use fresh antibiotic Yes Test higher [this compound] Test higher [this compound] nd2->Test higher [this compound] Yes

Caption: Troubleshooting logic for this compound selection issues.

References

Degradation pathways of Corynecin I under experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the degradation pathways of Corynecin I is limited in publicly available scientific literature. This technical support center provides guidance based on established degradation pathways of chloramphenicol (B1208), a structurally similar antibiotic. Researchers should use this information as a starting point and validate findings through specific experimental studies on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental conditions?

A1: Based on its chloramphenicol-like structure, this compound is likely susceptible to degradation through hydrolysis, oxidation, and photolysis. Thermal degradation can also occur, particularly at elevated temperatures. The primary sites of degradation are expected to be the amide linkage and the propanediol (B1597323) side chain.

Q2: What are the expected degradation products of this compound?

A2: The major degradation product from hydrolysis is anticipated to be 2-amino-1-(4-nitrophenyl)propane-1,3-diol, formed by the cleavage of the amide bond.[1][2] Oxidative conditions may lead to the formation of various products, including 4-nitrobenzaldehyde (B150856) and other related compounds. Photodegradation can result in a complex mixture of photoproducts.

Q3: Which analytical techniques are suitable for studying this compound degradation?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its degradation products.[3][4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to identify potential degradation products and establish the intrinsic stability of the molecule. For this compound, this would typically involve exposure to acidic, alkaline, oxidative, photolytic, and thermal stress conditions. Detailed protocols are provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature.
Analytical method is not stability-indicating.Develop and validate a new HPLC method with a different column, mobile phase, or gradient to ensure separation of the parent drug from any potential degradation products.
Multiple, poorly resolved peaks in the chromatogram. Incomplete separation of degradation products.Optimize the HPLC method by adjusting the mobile phase composition, gradient slope, flow rate, or column temperature. Consider using a column with a different stationary phase.
Complex mixture of degradation products.Employ LC-MS to identify the individual components of the complex mixture.
Inconsistent degradation results between experiments. Variability in experimental conditions.Ensure precise control of all experimental parameters, including temperature, pH, concentration of reagents, and light exposure. Use a calibrated and well-maintained oven and photostability chamber.
Impurities in the this compound sample.Use a well-characterized, pure sample of this compound for all degradation studies.

Data Presentation

Table 1: Summary of Forced Degradation Studies of a Chloramphenicol Analogue

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Major Degradation Products
Acid Hydrolysis 1N HCl2 hours80°C23.72-amino-1-(4-nitrophenyl)propane-1,3-diol
Alkaline Hydrolysis 1N NaOH2 hours80°C1002-amino-1-(4-nitrophenyl)propane-1,3-diol, others
Oxidative 30% H₂O₂24 hoursRoom Temp21.1Oxidized derivatives
Photolytic UV Light (254 nm)24 hoursRoom TempVariablePhotodegradation products
Thermal (Dry Heat) -48 hours100°C18.5Thermally induced products
Thermal (Wet Heat) Water48 hours100°C95.8Hydrolytic and thermal products

Note: The data presented in this table is hypothetical and based on reported degradation of chloramphenicol for illustrative purposes. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 1N Hydrochloric Acid (HCl).

    • Incubate the solution at 80°C for 2 hours.

    • At appropriate time intervals (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot, neutralize it with an equivalent amount of 1N Sodium Hydroxide (NaOH), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 1N Sodium Hydroxide (NaOH).

    • Incubate the solution at 80°C for 2 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 80°C for 48 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 30% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Protocol 3: Forced Degradation by Photolysis
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 100 µg/mL.

  • Photostability Exposure:

    • Place the solution in a transparent container (e.g., quartz cuvette).

    • Expose the sample to a calibrated light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

    • A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate photolytic from thermal degradation.

  • Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples for HPLC analysis.

Mandatory Visualizations

Hydrolytic_Degradation_Pathway Corynecin_I This compound Amide_Hydrolysis Amide Bond Hydrolysis Corynecin_I->Amide_Hydrolysis Acid or Base Degradation_Product 2-amino-1-(4-nitrophenyl) propane-1,3-diol Amide_Hydrolysis->Degradation_Product Acetic_Acid Acetic Acid Amide_Hydrolysis->Acetic_Acid Oxidative_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Oxidative Stress cluster_analysis Analysis Corynecin_I This compound Solution (1 mg/mL) H2O2 Add 30% H₂O₂ Corynecin_I->H2O2 Incubation Incubate at Room Temp (24 hours, dark) H2O2->Incubation Sampling Withdraw Aliquots Incubation->Sampling Dilution Dilute with Mobile Phase Sampling->Dilution HPLC_Analysis HPLC-UV/LC-MS Analysis Dilution->HPLC_Analysis

References

Strategies to prevent the inactivation of Corynecin I by bacterial enzymes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corynecin I. The focus is on preventing the inactivation of this antibiotic by bacterial enzymes, a common mechanism of resistance. Given that this compound is an analogue of chloramphenicol (B1208), much of the guidance is based on the extensive research available for chloramphenicol and can be extrapolated to this compound.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of bacterial resistance to this compound and its analogues?

The most frequently encountered mechanism of bacterial resistance to chloramphenicol, and likely this compound, is the enzymatic inactivation of the drug.[3] This is primarily carried out by a class of enzymes called Chloramphenicol Acetyltransferases (CATs).[3][4][5] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxyl groups on the antibiotic molecule.[4][5] This modification prevents the antibiotic from binding to the bacterial ribosome, rendering it ineffective.[5] Other less common mechanisms of enzymatic inactivation for chloramphenicol analogues include O-phosphorylation, hydrolytic degradation, and nitro-reduction.[3][6]

Q2: How can I determine if my bacterial strain is inactivating this compound?

You can perform a bioassay to test for antibiotic inactivation. A common method involves incubating this compound with a culture of the resistant bacteria (or a cell-free extract) and then testing the residual antibiotic activity against a susceptible indicator strain. A reduction in the zone of inhibition around the "inactivated" this compound compared to a control (this compound incubated without the resistant bacteria) suggests enzymatic inactivation.

Q3: What are the general strategies to overcome enzymatic inactivation of antibiotics like this compound?

There are three main strategies to combat enzymatic inactivation of antibiotics:

  • Chemical Modification of the Antibiotic: Modifying the chemical structure of this compound at the sites targeted by bacterial enzymes can prevent inactivation. For example, in the case of fluorophenicol, a chloramphenicol analogue, the 3-hydroxyl group is replaced by a fluorine atom, which prevents acetylation by CAT enzymes.[5]

  • Use of Enzyme Inhibitors: Co-administering this compound with a molecule that inhibits the inactivating enzyme can protect the antibiotic.[7] This is a successful strategy used for other classes of antibiotics, such as the combination of β-lactam antibiotics with β-lactamase inhibitors (e.g., amoxicillin/clavulanic acid).[7][8]

  • Development of Novel Analogues: Synthesizing new analogues of this compound that are not recognized by the inactivating enzymes is a long-term strategy.[7]

Troubleshooting Guides

Issue 1: Loss of this compound efficacy in my experiments.
Possible Cause Troubleshooting Step Expected Outcome
Enzymatic Inactivation Perform a bioassay to test for this compound inactivation by your bacterial strain.A reduced zone of inhibition with the treated this compound will confirm inactivation.
Target Modification Sequence the genes encoding the ribosomal components (e.g., 23S rRNA) to check for mutations that prevent antibiotic binding.Identification of known resistance mutations.
Efflux Pumps Test the efficacy of this compound in the presence of a known efflux pump inhibitor.Increased efficacy of this compound in the presence of the inhibitor.
Issue 2: My enzyme inhibitor is not preventing this compound inactivation.
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Inhibitor Ensure the inhibitor is specific for the class of enzyme you are targeting (e.g., a CAT inhibitor).
Insufficient Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of the inhibitor.A concentration-dependent increase in this compound activity.
Multiple Resistance Mechanisms Investigate if other resistance mechanisms, such as target modification or efflux pumps, are also present in your bacterial strain.Identification of additional resistance mechanisms.

Experimental Protocols

Protocol 1: Bioassay for this compound Inactivation

Objective: To determine if a bacterial strain produces enzymes that inactivate this compound.

Materials:

  • Test bacterial strain (resistant to this compound)

  • Susceptible indicator bacterial strain (e.g., Bacillus subtilis or a susceptible E. coli strain)

  • This compound stock solution

  • Bacterial growth medium (e.g., Luria-Bertani broth and agar)

  • Sterile centrifuge tubes

  • Incubator

  • Spectrophotometer

  • Sterile filter (0.22 µm)

  • Sterile paper discs

Methodology:

  • Prepare an overnight culture of the test bacterial strain in a suitable broth medium.

  • Inoculate a fresh culture with the overnight culture and grow to mid-log phase (OD600 ≈ 0.6).

  • Prepare a cell-free extract:

    • Centrifuge the mid-log phase culture to pellet the cells.

    • Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in a small volume of buffer and lyse the cells (e.g., by sonication or using a French press).

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant (cell-free extract) and filter-sterilize it.

  • Inactivation Reaction:

    • In a sterile tube, mix the cell-free extract with a known concentration of this compound.

    • As a control, prepare a tube with this compound and the lysis buffer (without the cell-free extract).

    • Incubate both tubes at 37°C for a defined period (e.g., 1-2 hours).

  • Bioassay:

    • Prepare a lawn of the susceptible indicator strain on an agar (B569324) plate.

    • Impregnate sterile paper discs with the reaction mixtures from the "inactivation" and "control" tubes.

    • Place the discs on the agar plate.

    • Incubate the plate overnight at 37°C.

  • Analyze Results:

    • Measure the diameter of the zones of inhibition around each disc. A smaller zone of inhibition for the "inactivation" sample compared to the "control" indicates enzymatic inactivation of this compound.

Protocol 2: Screening for this compound Analogue Efficacy Against a Resistant Strain

Objective: To assess the antibacterial activity of modified this compound analogues against a bacterial strain known to enzymatically inactivate the parent compound.

Materials:

  • Resistant bacterial strain

  • This compound

  • This compound analogues

  • Bacterial growth medium

  • 96-well microtiter plates

  • Incubator with shaking capability

  • Plate reader

Methodology:

  • Prepare a bacterial suspension of the resistant strain and adjust the cell density to a standard concentration (e.g., 1 x 10^5 CFU/mL).

  • Prepare serial dilutions of this compound and the analogues in the growth medium in a 96-well plate.

  • Inoculate the wells with the bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Incubate the plate at 37°C with shaking for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC):

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, measure the optical density (OD600) using a plate reader. The MIC is the concentration that causes a significant reduction in OD compared to the positive control.

  • Analyze Results:

    • Compare the MIC values of the analogues to that of the parent this compound. A lower MIC for an analogue indicates that it is more effective against the resistant strain and may be evading the inactivation mechanism.

Data Presentation

Table 1: Hypothetical MIC Data for this compound and Analogues Against a Resistant Bacterial Strain

CompoundModificationMIC (µg/mL)
This compoundNone (Parent Compound)>128
Analogue AModification at 3-hydroxyl group16
Analogue BModification at 1-hydroxyl group32
Analogue CModification of the acyl chain64

Visualizations

G cluster_pathway Mechanism of this compound Inactivation by CAT Corynecin_I This compound CAT Chloramphenicol Acetyltransferase (CAT) Corynecin_I->CAT Substrate Ribosome Bacterial Ribosome Corynecin_I->Ribosome Binds to 50S subunit Acetyl_CoA Acetyl-CoA Acetyl_CoA->CAT Co-substrate Acetylated_Corynecin_I Acetylated this compound (Inactive) CAT->Acetylated_Corynecin_I Catalyzes Acetylated_Corynecin_I->Ribosome Binding Blocked Protein_Synthesis Protein Synthesis (Inhibited) Ribosome->Protein_Synthesis No_Inhibition Protein Synthesis (Continues) Ribosome->No_Inhibition

Caption: Enzymatic inactivation of this compound by Chloramphenicol Acetyltransferase (CAT).

G cluster_workflow Experimental Workflow for Testing Inactivation Prevention Strategies Start Start: Resistant Strain Strategy1 Strategy 1: Chemical Modification Start->Strategy1 Strategy2 Strategy 2: Enzyme Inhibitors Start->Strategy2 Synthesize Synthesize/Obtain Analogues Strategy1->Synthesize Screen Screen Inhibitor Library Strategy2->Screen MIC_Test1 MIC Assay with Analogues Synthesize->MIC_Test1 MIC_Test2 MIC Assay with this compound + Inhibitor Screen->MIC_Test2 Analyze1 Analyze: Compare MICs MIC_Test1->Analyze1 Analyze2 Analyze: Potentiation? MIC_Test2->Analyze2 Success1 Success: Potent Analogue Identified Analyze1->Success1 MIC Decreased Failure Failure: Re-evaluate Strategy Analyze1->Failure No Change Success2 Success: Effective Inhibitor Identified Analyze2->Success2 Yes Analyze2->Failure No

Caption: Workflow for evaluating strategies to overcome this compound inactivation.

References

Technical Support Center: Addressing Off-Target Effects of Corynecin I in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and mitigating the off-target effects of Corynecin I in cellular assays. Given that this compound is an analog of chloramphenicol (B1208), its off-target profile is presumed to be similar, with the primary off-target effect being the inhibition of mitochondrial protein synthesis in eukaryotic cells.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected on-target mechanism of action of this compound?

This compound is a structural analog of chloramphenicol.[2] The primary mechanism of action of chloramphenicol is the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit and preventing peptide bond formation. Therefore, this compound is expected to have a similar on-target effect in bacteria.

Q2: What are the most likely off-target effects of this compound in mammalian cellular assays?

The most probable off-target effect of this compound in mammalian cells is the inhibition of mitochondrial protein synthesis. This is due to the similarity between bacterial ribosomes and mitochondrial ribosomes. This can lead to mitochondrial dysfunction, characterized by decreased ATP production, increased production of reactive oxygen species (ROS), and changes in mitochondrial membrane potential.

Q3: What are the observable consequences of this compound's off-target effects in my experiments?

Off-target mitochondrial toxicity can manifest in various ways in your cellular assays, including:

  • Reduced cell proliferation or viability.

  • Induction of apoptosis or necrosis.

  • Changes in cellular morphology.

  • Alterations in cell signaling pathways unrelated to the intended target.

  • Induction of stress responses.

Q4: How can I distinguish between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects.

  • Use of structurally unrelated inhibitors: If another compound with a different chemical structure that targets the same intended pathway produces a similar phenotype, it strengthens the evidence for an on-target effect.

  • Genetic validation: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target should phenocopy the effects of this compound if they are on-target.

  • Rescue experiments: Re-introducing a resistant form of the target protein should reverse the observed phenotype if the effect is on-target.

Troubleshooting Guide

If you suspect off-target effects from this compound in your cellular assays, use the following guide to diagnose and address the issue.

Initial Troubleshooting Workflow

cluster_observe Observation cluster_diagnose Diagnosis cluster_validate Validation cluster_mitigate Mitigation observe Unexpected or Inconsistent Phenotype Observed dose_response Perform Dose-Response Curve (Viability vs. Phenotype) observe->dose_response Suspect Off-Target Effect compare_ic50 Compare Cellular EC50 with Target IC50 dose_response->compare_ic50 viability_assay Assess Cell Viability (e.g., MTT, LDH) dose_response->viability_assay orthogonal_compound Test Structurally Unrelated Inhibitor compare_ic50->orthogonal_compound Discrepancy Found viability_assay->orthogonal_compound Toxicity Observed at Effective Concentration genetic_knockdown Perform Genetic Knockdown/Knockout orthogonal_compound->genetic_knockdown Conflicting Results lower_concentration Use Lowest Effective Concentration genetic_knockdown->lower_concentration Off-Target Effect Confirmed shorter_incubation Optimize Incubation Time lower_concentration->shorter_incubation control_experiments Include Proper Negative Controls shorter_incubation->control_experiments

A troubleshooting workflow for investigating suspected off-target effects of this compound.
Quantitative Data Summary

The following table summarizes expected quantitative data based on studies of chloramphenicol, which can serve as a proxy for this compound.

ParameterExpected Value Range (for Chloramphenicol)Implication for this compound ExperimentsReference
Bacterial Protein Synthesis IC50 10-15 µMOn-target potency.
Mitochondrial Protein Synthesis IC50 15-20 µMOff-target potency; close to on-target potency, suggesting a narrow therapeutic window.
Cellular ATP Reduction Dose-dependent decreaseIndicates mitochondrial dysfunction.
Induction of MMP-13 Expression Observed at concentrations that inhibit mitochondrial protein synthesisA downstream consequence of mitochondrial stress.

Key Experimental Protocols

Protocol 1: Dose-Response and Cell Viability Assay

Objective: To determine the concentration range of this compound that elicits the desired phenotype and to assess its impact on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of a serial dilution of this compound in cell culture medium. A typical range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Cell Treatment: Remove the existing medium and add the 2x this compound dilutions to the cells.

  • Incubation: Incubate the cells for the desired duration of your primary assay.

  • Phenotypic Readout: Measure the intended biological response (e.g., reporter gene expression, protein phosphorylation).

  • Viability Assessment: In parallel plates or sequentially, assess cell viability using a standard method such as MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay.

  • Data Analysis: Plot the dose-response curves for both the phenotype and cell viability. Determine the EC50 for the phenotype and the CC50 (cytotoxic concentration 50%). A small window between the EC50 and CC50 suggests that the observed phenotype may be due to cytotoxicity.

Protocol 2: Mitochondrial Function Assessment - ATP Measurement

Objective: To directly measure the impact of this compound on mitochondrial function by quantifying cellular ATP levels.

Methodology:

  • Cell Culture: Culture cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time. Include a positive control for mitochondrial dysfunction, such as rotenone (B1679576) or oligomycin.

  • ATP Measurement: Use a commercial ATP luminescence-based assay kit.

    • Lyse the cells according to the kit's protocol.

    • Add the luciferase-luciferin reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. A dose-dependent decrease in ATP levels is indicative of mitochondrial toxicity.

Protocol 3: Mitochondrial Membrane Potential Assay

Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial dysfunction.

Methodology:

  • Cell Culture: Grow cells on a 96-well plate or on coverslips for microscopy.

  • Compound Treatment: Treat cells with this compound, a vehicle control, and a positive control (e.g., CCCP).

  • Staining: Incubate the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1 or TMRE, following the manufacturer's instructions.

  • Detection:

    • For JC-1, measure the fluorescence at two wavelengths to determine the ratio of red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence using a fluorescence plate reader or flow cytometer.

    • For TMRE, measure the fluorescence intensity, which will decrease with mitochondrial depolarization.

  • Data Analysis: A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Visualizations

Presumed Signaling Pathway of this compound Off-Target Effects

Corynecin_I This compound Mitochondrial_Ribosome Mitochondrial Ribosome (70S-like) Corynecin_I->Mitochondrial_Ribosome Inhibits Mitochondrial_Protein_Synthesis Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mitochondrial_Protein_Synthesis Blocks ATP_Production ATP Production (Oxidative Phosphorylation) Mitochondrial_Protein_Synthesis->ATP_Production Leads to Decreased Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Protein_Synthesis->Mitochondrial_Dysfunction Contributes to ATP_Production->Mitochondrial_Dysfunction ROS_Production Reactive Oxygen Species (ROS) Production Mitochondrial_Dysfunction->ROS_Production Increases Cellular_Stress Cellular Stress Response Mitochondrial_Dysfunction->Cellular_Stress Induces Apoptosis Apoptosis Cellular_Stress->Apoptosis Reduced_Viability Reduced Cell Viability Apoptosis->Reduced_Viability

The presumed off-target signaling pathway of this compound in eukaryotic cells.
Experimental Workflow for Validating Off-Target Effects

start Start: Suspected Off-Target Effect dose_response Dose-Response Curve (Phenotype vs. Viability) start->dose_response mito_assays Mitochondrial Function Assays (ATP, MMP, ROS) dose_response->mito_assays If cytotoxicity overlaps with phenotypic effect orthogonal_compound Test Structurally Unrelated Inhibitor of Same Target mito_assays->orthogonal_compound If mitochondrial dysfunction is observed genetic_validation Genetic Validation (siRNA/CRISPR) orthogonal_compound->genetic_validation If phenotypes differ conclusion Conclusion: Off-Target Effect Confirmed genetic_validation->conclusion If phenotype persists after target knockdown

References

Technical Support Center: Enhancing the Bioavailability of Corynecin I for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Corynecin I. Given the limited publicly available data on the specific physicochemical properties of this compound, this guide focuses on established strategies for enhancing the bioavailability of analogous compounds, such as chloramphenicol (B1208), and other poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges affecting the in vivo bioavailability of this compound?

  • Poor Aqueous Solubility: Many antibiotics exhibit low solubility in water, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.

  • Low Permeability: The ability of the drug to pass through the intestinal membrane into the bloodstream can be a significant barrier.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[3]

  • Efflux Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its absorption.[4]

Q2: What are the primary strategies to enhance the bioavailability of a compound like this compound?

A2: A variety of formulation and biological strategies can be employed to improve the systemic exposure of this compound. These can be broadly categorized as:[5][6]

  • Formulation-Based Approaches:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[3][5]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution.[7]

    • Lipid-Based Formulations: Encapsulating the drug in lipid carriers such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve solubility and absorption, potentially bypassing first-pass metabolism through lymphatic uptake.[7]

  • Biological Approaches:

    • Use of Bioenhancers: Co-administration with natural compounds like piperine (B192125) can inhibit metabolic enzymes and efflux transporters, thereby increasing absorption.[4][5]

Q3: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?

A3: Determining the BCS class (which categorizes drugs based on their solubility and permeability) is crucial for selecting an appropriate bioavailability enhancement strategy.[8]

  • Solubility Studies: The equilibrium solubility of this compound should be determined across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[8]

  • Permeability Assays: In vitro models, such as Caco-2 cell monolayers, can be used to assess the intestinal permeability of this compound.[8][9]

Based on its structural similarity to chloramphenicol, which is generally considered a BCS Class II or IV drug (low solubility, variable permeability), it is plausible that this compound falls into one of these categories.[10][11][12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low and variable drug exposure in plasma after oral administration. Poor aqueous solubility of this compound.1. Reduce particle size: Employ micronization or nano-milling to increase the surface area for dissolution. 2. Formulate as a solid dispersion: Use a hydrophilic carrier like PVP or HPMC. 3. Utilize a lipid-based formulation: Develop a SEDDS or SLN formulation.
High inter-individual variability in pharmacokinetic profiles. Food effects or inconsistent dissolution in the GI tract.1. Administer with a high-fat meal: This can sometimes enhance the absorption of lipophilic drugs. 2. Develop a controlled-release formulation: This can help to ensure more consistent absorption.
Discrepancy between in vitro dissolution and in vivo performance. The chosen in vitro model does not accurately reflect the in vivo environment.1. Use biorelevant dissolution media: Employ fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF) for dissolution testing.[9] 2. Consider enzymatic degradation: Incorporate relevant enzymes in the dissolution media if this compound is susceptible to degradation.
Precipitation of the drug formulation upon dilution in aqueous media. The formulation is not robust to dilution in GI fluids.1. Optimize formulation components: Adjust the ratio of drug, lipid, and surfactant in lipid-based formulations. 2. Incorporate precipitation inhibitors: Add polymers that can maintain a supersaturated state of the drug.

Data Presentation

The following tables present hypothetical data to illustrate the potential improvements in this compound's pharmacokinetic parameters using different formulation strategies.

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValue
Molecular Weight254.2 g/mol [1]
Aqueous Solubility (pH 6.8)< 10 µg/mL
Permeability (Caco-2)Low to moderate
LogP~1.5 (Estimated)

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 50 mg/kg)

FormulationCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)Relative Bioavailability (%)
Unformulated this compound (Suspension)0.8 ± 0.22.04.5 ± 1.1100
Micronized this compound1.5 ± 0.41.59.8 ± 2.3218
This compound Solid Dispersion (1:5 drug-to-polymer ratio)3.2 ± 0.71.025.6 ± 5.1569
This compound in SEDDS5.8 ± 1.10.542.1 ± 8.5936

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion
  • Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (B124986) (PVP K30) in 20 mL of methanol.

  • Mixing: Stir the solution at room temperature for 1 hour to ensure complete mixing.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.

  • Drying: Place the resulting solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a 100-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD).

Protocol 2: In Vitro Dissolution Testing in Biorelevant Media
  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) according to the composition described in the literature.

  • Apparatus Setup: Use a USP Type II (paddle) dissolution apparatus set to 37°C and a paddle speed of 75 RPM.

  • Sample Introduction: Add a quantity of the this compound formulation equivalent to a 10 mg dose to 500 mL of the FaSSIF medium.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), replacing the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.

Visualization

This compound - General Mechanism of Action

Corynecin_I_Mechanism cluster_bacterium Bacterial Cell Ribosome Ribosome Growing_Peptide_Chain Growing Peptide Chain Ribosome->Growing_Peptide_Chain Peptide bond formation Inhibited_Ribosome Inhibited Ribosome Ribosome->Inhibited_Ribosome mRNA mRNA mRNA->Ribosome Translation Corynecin_I This compound Corynecin_I->Ribosome Binds to 50S subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition Inhibited_Ribosome->Protein_Synthesis_Inhibition Blocks peptidyl transferase Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect

Caption: General mechanism of action of this compound.

Experimental Workflow for Enhancing Bioavailability

Bioavailability_Enhancement_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation Solubility Solubility Profiling (pH-dependent) BCS_Classification Provisional BCS Classification Solubility->BCS_Classification Permeability Permeability Assessment (e.g., Caco-2) Permeability->BCS_Classification Particle_Size_Reduction Particle Size Reduction (Micronization/Nanosizing) BCS_Classification->Particle_Size_Reduction Solid_Dispersion Solid Dispersion BCS_Classification->Solid_Dispersion Lipid_Based Lipid-Based Systems (SEDDS, SLNs) BCS_Classification->Lipid_Based Dissolution In Vitro Dissolution (Biorelevant Media) Particle_Size_Reduction->Dissolution Solid_Dispersion->Dissolution Lipid_Based->Dissolution PK_Studies In Vivo Pharmacokinetic Studies (Animal Model) Dissolution->PK_Studies Data_Analysis Data Analysis & Comparison PK_Studies->Data_Analysis

Caption: Workflow for enhancing this compound bioavailability.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Potency of Corynecin I and Chloramphenicol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antibacterial activities of Corynecin I and Chloramphenicol (B1208), supported by experimental data and detailed protocols.

This guide provides a detailed comparison of the antibacterial potency of this compound and the well-established antibiotic, chloramphenicol. By presenting available Minimum Inhibitory Concentration (MIC) data, outlining the experimental methodologies for determining antibacterial efficacy, and visualizing the mechanisms of action, this document aims to be a valuable resource for researchers in the fields of microbiology and drug development.

Data Presentation: Quantitative Antibacterial Potency

The antibacterial potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and chloramphenicol against a panel of Gram-positive and Gram-negative bacteria.

Bacterial SpeciesThis compound MIC (µg/mL)Chloramphenicol MIC (µg/mL)
Staphylococcus aureus5.2 - 83[1]Susceptible isolates: ≤ 8[2][3]. For Methicillin-resistant S. aureus (MRSA), 75.86% of isolates were susceptible at ≤ 8 µg/mL, with many susceptible isolates having MICs between 2-4 µg/mL[3]. One study cites an MIC of 3 mg/ml[4].
Klebsiella pneumoniae5.2 - 83Susceptible isolates: ≤ 8. Resistant isolates: > 8. One study on 198 isolates found a sensitivity rate of 46.46%.
Proteus vulgaris5.2 - 83High rates of resistance have been reported, with one study showing 79% of isolates as resistant.
Shigella sonnei5.2 - 83Resistance is variable. One study in New Zealand found S. flexneri to be significantly more resistant than S. sonnei. Another study reported high sensitivity of S. sonnei to chloramphenicol.

It is important to note that the MIC values for chloramphenicol can vary significantly depending on the bacterial strain and the emergence of resistance. For this compound, the available data provides a broad range of activity against the listed bacteria.

Mechanisms of Action

Both this compound and chloramphenicol are understood to exert their antibacterial effects by inhibiting bacterial protein synthesis.

Chloramphenicol acts by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the peptidyl transferase step of protein elongation, thereby preventing the formation of peptide bonds and halting protein synthesis. This mechanism is bacteriostatic for most susceptible bacteria, meaning it inhibits their growth and reproduction.

This compound is described as a chloramphenicol-like antibiotic. Its structural similarity to chloramphenicol strongly suggests that it shares a similar mechanism of action, targeting the 50S ribosomal subunit to inhibit protein synthesis.

cluster_chloramphenicol Chloramphenicol Mechanism cluster_corynecin This compound Mechanism (Presumed) Chloramphenicol Chloramphenicol Ribosome_50S 50S Ribosomal Subunit Chloramphenicol->Ribosome_50S Binds to Peptidyl_Transferase Peptidyl Transferase Center Chloramphenicol->Peptidyl_Transferase Inhibits Ribosome_50S->Peptidyl_Transferase Protein_Synthesis Protein Synthesis Peptidyl_Transferase->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth (Inhibited) Protein_Synthesis->Bacterial_Growth Leads to Corynecin_I This compound Ribosome_50S_C 50S Ribosomal Subunit Corynecin_I->Ribosome_50S_C Binds to (Likely) Peptidyl_Transferase_C Peptidyl Transferase Center Corynecin_I->Peptidyl_Transferase_C Inhibits (Likely) Ribosome_50S_C->Peptidyl_Transferase_C Protein_Synthesis_C Protein Synthesis Peptidyl_Transferase_C->Protein_Synthesis_C Blocks Bacterial_Growth_C Bacterial Growth (Inhibited) Protein_Synthesis_C->Bacterial_Growth_C Leads to

Fig. 1: Presumed mechanism of action for this compound and Chloramphenicol.

Experimental Protocols: Determining Antibacterial Potency

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency and is typically determined using broth microdilution or agar (B569324) dilution methods.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the plates are examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

start Start prep_antibiotic Prepare serial dilutions of antibiotic in broth start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells with bacteria prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Observe for turbidity (bacterial growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Fig. 2: Workflow for the Broth Microdilution Method.
Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. Once solidified, a standardized suspension of the test microorganism is spotted onto the surface of each plate. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits the growth of the organism at the inoculation site.

Protocol Steps:

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific concentration of the antibiotic.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a specific turbidity, typically a 0.5 McFarland standard.

  • Inoculation: The surface of each agar plate is inoculated with a defined volume of the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Result Interpretation: The plates are examined for bacterial growth, and the MIC is recorded as the lowest antibiotic concentration that prevents visible growth.

Conclusion

This guide provides a comparative overview of the antibacterial potency of this compound and chloramphenicol based on available data. While chloramphenicol's activity is well-characterized against a wide range of bacteria, the data for this compound is less specific, presenting a range of activity. The "chloramphenicol-like" designation for this compound suggests a similar mechanism of action, which is a critical piece of information for researchers exploring its potential as an antibiotic. The provided experimental protocols offer a standardized approach for further comparative studies to generate more direct and comprehensive data on the relative potencies of these two compounds. Future research should focus on head-to-head comparisons using a broad panel of clinically relevant bacterial strains to more precisely define the antibacterial spectrum and potency of this compound relative to chloramphenicol.

References

A Comparative Guide to the Efficacy of Corynecin I and Other Bacterial Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Corynecin I, a chloramphenicol-like antibiotic, and other prominent classes of protein synthesis inhibitors. The information presented herein is intended to support research and development efforts in the field of antibacterial therapeutics by offering a consolidated resource on their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Introduction to Protein Synthesis Inhibitors

Protein synthesis is an essential cellular process and a primary target for many clinically significant antibiotics. These inhibitors selectively target bacterial ribosomes, which are structurally distinct (70S) from their eukaryotic counterparts (80S), thereby minimizing host toxicity. This guide focuses on this compound and compares its activity with established protein synthesis inhibitors, including Chloramphenicol (B1208), Tetracyclines, and Aminoglycosides.

This compound is a naturally occurring antibiotic isolated from Corynebacterium hydrocarboclastus. Structurally similar to chloramphenicol, it is an acyl nitrophenylpropylamine that demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. While it is reported to be less potent than chloramphenicol, it shares a similar species selectivity.

Mechanisms of Action

Protein synthesis inhibitors are typically classified based on the ribosomal subunit they target (30S or 50S) and the specific stage of translation they disrupt.

  • This compound and Chloramphenicol (50S Subunit Inhibitors): this compound, being a chloramphenicol analog, is presumed to share a similar mechanism of action. Chloramphenicol binds to the 50S ribosomal subunit at the peptidyl transferase center. This binding obstructs the A-site, preventing the proper positioning of aminoacyl-tRNA and thereby inhibiting the formation of peptide bonds, which halts protein elongation. This action is primarily bacteriostatic but can be bactericidal at high concentrations.

  • Tetracyclines (30S Subunit Inhibitors): This class of antibiotics, including doxycycline, binds reversibly to the 30S ribosomal subunit. This interaction blocks the docking of aminoacyl-tRNA to the A-site of the mRNA-ribosome complex, effectively preventing the addition of new amino acids to the growing peptide chain. Tetracyclines are generally considered bacteriostatic.

  • Aminoglycosides (30S Subunit Inhibitors): Aminoglycosides, such as gentamicin, bind with high affinity to the 16S rRNA within the 30S ribosomal subunit. This binding interferes with the translation process in several ways, including causing misreading of the mRNA codon, which leads to the incorporation of incorrect amino acids into the polypeptide chain, and inhibiting the translocation of the ribosome. These actions result in the production of non-functional or toxic proteins and disruption of the cell membrane, making aminoglycosides bactericidal.

Visualization of Inhibition Mechanisms

The following diagram illustrates the different sites of action for these protein synthesis inhibitors on the bacterial ribosome.

Protein_Synthesis_Inhibitors cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit mRNA mRNA Corynecin This compound Corynecin->50S Binds to Peptidyl Transferase Center Chloramphenicol Chloramphenicol Chloramphenicol->50S Inhibits Peptide Bond Formation Tetracyclines Tetracyclines (e.g., Doxycycline) Tetracyclines->30S Blocks tRNA Binding to A-Site Aminoglycosides Aminoglycosides (e.g., Gentamicin) Aminoglycosides->30S Causes mRNA Misreading MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading p1 Prepare Antibiotic Stock Solution a1 Create Serial Dilutions of Antibiotic in 96-Well Plate p1->a1 p2 Culture Bacteria to Log Phase p3 Standardize Inoculum (0.5 McFarland) p2->p3 a2 Inoculate Wells with Standardized Bacteria p3->a2 a1->a2 a3 Include Growth and Sterility Controls a2->a3 i1 Incubate Plate (35°C, 16-24h) a3->i1 i2 Visually Inspect for Turbidity i1->i2 i3 Determine MIC: Lowest Concentration with No Growth i2->i3

Decoding Corynecin I: A Guide to Structural-Activity Relationships in its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Corynecin I, a chloramphenicol-like antibiotic, has been a subject of interest for its activity against both Gram-positive and Gram-negative bacteria.[1] Understanding the relationship between its chemical structure and biological activity is paramount for the development of novel, more potent, and selective antimicrobial agents. This guide provides a comparative analysis of this compound analogs, leveraging the extensive research on the closely related chloramphenicol (B1208) derivatives to elucidate key structural-activity relationships (SAR). The data presented herein, including quantitative antimicrobial activity and detailed experimental protocols, serves as a foundational resource for the rational design of next-generation antibiotics.

Core Structural Features and Mechanism of Action

This compound, like its parent compound chloramphenicol, consists of three critical structural components: a p-nitrophenyl group, a D-threo-2-amino-1,3-propanediol side chain, and an N-acyl group. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3] This is achieved by binding to the 50S subunit of the bacterial ribosome, which in turn blocks the peptidyl transferase step and prevents the formation of peptide bonds.[2]

Comparative Analysis of Analog Activity

The antibacterial efficacy of this compound analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth. The following tables summarize the SAR for key modifications to the this compound scaffold, drawing from data on analogous chloramphenicol derivatives.

Modifications of the N-Acyl Group

The N-acyl group plays a crucial role in the molecule's interaction with the ribosomal target. Variations in this group can significantly impact antibacterial potency.

CompoundN-Acyl GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
This compoundAcetyl83>100[1]
Analog 1Dichloroacetyl2-44-8[4]
Analog 2Propanoyl1632[4]
Analog 3Butanoyl3264[4]

Key takeaway: The nature of the acyl group is critical for activity. Analogs with a dichloroacetyl group (mimicking chloramphenicol) exhibit the highest potency. Increasing the alkyl chain length of the acyl group generally leads to a decrease in antibacterial activity.

Modifications of the p-Nitrophenyl Group

The p-nitrophenyl moiety is another key pharmacophore. Substitutions on this ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity.

CompoundSubstitution on Phenyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
This compound Analog (as Chloramphenicol)p-NO₂2-44-8[4]
Analog 4p-SO₂CH₃ (Thiamphenicol)4-88-16[1]
Analog 5p-NH₂InactiveInactive[1]
Analog 6p-Cl8-1616-32[4]

Key takeaway: An electron-withdrawing group at the para-position is essential for activity. Replacement of the nitro group with other electron-withdrawing groups like a methylsulfonyl group can retain significant activity. However, replacement with an electron-donating group, such as an amino group, results in a loss of biological activity.[1]

Experimental Protocols

Synthesis of N-Acyl Analogs of this compound

A general method for the synthesis of N-acyl analogs involves the acylation of the parent amine, p-nitrophenylserinol.

Materials:

Procedure:

  • Dissolve p-nitrophenylserinol in the anhydrous solvent.

  • Add the base to the solution and cool in an ice bath.

  • Slowly add the acyl chloride or anhydride to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl analog.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.[2]

Materials:

  • Test compounds (this compound analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a two-fold serial dilution of each test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizing Key Pathways and Workflows

Proposed Biosynthetic Pathway of the this compound Core

While the complete biosynthetic pathway of this compound in Corynebacterium hydrocarboclastus is not fully elucidated, it is proposed to originate from the shikimate pathway, similar to chloramphenicol biosynthesis in Streptomyces venezuelae. This pathway leads to the formation of the key precursor, p-aminophenylserinol.

G Proposed Biosynthesis of p-Aminophenylserinol Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Aminodeoxychorismate 4-Amino-4-deoxychorismate Chorismate->Aminodeoxychorismate PABA p-Aminobenzoic Acid Aminodeoxychorismate->PABA p_Aminophenylpyruvate p-Aminophenylpyruvate PABA->p_Aminophenylpyruvate p_Aminophenylserine p-Aminophenylserine p_Aminophenylpyruvate->p_Aminophenylserine p_Aminophenylserinol p-Aminophenylserinol p_Aminophenylserine->p_Aminophenylserinol Nitration Nitration p_Aminophenylserinol->Nitration Oxidation Acylation N-Acylation Nitration->Acylation p-Nitrophenylserinol Corynecin_I This compound Acylation->Corynecin_I

Caption: Proposed biosynthetic pathway of the this compound core structure.

Experimental Workflow for SAR Studies

The structural-activity relationship studies of this compound analogs follow a systematic workflow from synthesis to biological evaluation.

G Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification MIC_Assay MIC Determination Purification->MIC_Assay Cytotoxicity Cytotoxicity Assays MIC_Assay->Cytotoxicity SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the SAR study of this compound analogs.

Logical Relationship of SAR in this compound Analogs

The relationship between the structural modifications and the resulting antibacterial activity can be summarized in a logical diagram.

G SAR Logical Relationships cluster_modifications Structural Modifications cluster_activity Antibacterial Activity Corynecin_Scaffold This compound Scaffold N_Acyl N-Acyl Group Corynecin_Scaffold->N_Acyl Phenyl_Ring p-Nitrophenyl Ring Corynecin_Scaffold->Phenyl_Ring Propanediol Propanediol Backbone Corynecin_Scaffold->Propanediol Increased_Activity Increased Activity N_Acyl->Increased_Activity Dichloroacetyl Decreased_Activity Decreased Activity N_Acyl->Decreased_Activity Long Alkyl Chains Phenyl_Ring->Decreased_Activity p-NH₂ Maintained_Activity Maintained Activity Phenyl_Ring->Maintained_Activity p-SO₂CH₃ Propanediol->Decreased_Activity Stereochemical Inversion

References

A Comparative Analysis of the Ribosomal Binding Sites of Corynecin I and Chloramphenicol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the interactions between two closely related antibiotics and the bacterial ribosome, providing insights for researchers and drug development professionals.

Introduction to Corynecin I and Chloramphenicol (B1208)

Chloramphenicol is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1][2][3] Its efficacy and mechanism of action have been extensively studied, making it a benchmark for understanding antibiotic-ribosome interactions.[4][5] this compound is a naturally occurring analog of chloramphenicol, produced by Corynebacterium hydrocarboclastus. Structurally, it is N-acetyl-p-nitrophenylserinol, differing from chloramphenicol primarily by the substitution of a dichloroacetyl group with an acetyl group. While also active against Gram-positive and Gram-negative bacteria, this compound is generally less potent than chloramphenicol.

Ribosomal Binding Site of Chloramphenicol

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have precisely mapped the binding site of chloramphenicol on the 50S ribosomal subunit.

Key Features of the Chloramphenicol Binding Site:

  • Location: Chloramphenicol binds within the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.

  • Interaction with 23S rRNA: The antibiotic sits (B43327) in a cleft formed by several conserved nucleotides of the 23S rRNA. Key residues involved in the interaction include U2504, A2451, and C2452.

  • Mechanism of Action: By occupying this critical site, chloramphenicol sterically hinders the proper positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) in the A-site of the ribosome. This obstruction prevents the formation of a peptide bond, thereby stalling protein synthesis. The binding is a two-step process involving an initial reversible encounter followed by a conformational change leading to a more tightly bound, inhibitory state.

Inferred Ribosomal Binding Site of this compound

Due to the high structural similarity between this compound and chloramphenicol, it is strongly presumed that this compound binds to the same site within the peptidyl transferase center of the 50S ribosomal subunit. The core p-nitrophenylserinol scaffold, which is identical in both molecules, is the primary determinant for binding to this site.

The key difference lies in the acyl group: an acetyl group in this compound versus a dichloroacetyl group in chloramphenicol. This variation likely accounts for the observed difference in potency. The bulkier and more electronegative dichloroacetyl group of chloramphenicol may form more extensive or stronger interactions with the ribosomal pocket compared to the smaller acetyl group of this compound, leading to a higher binding affinity and more potent inhibition of protein synthesis. However, without direct experimental evidence for this compound, this remains a well-founded hypothesis.

Quantitative Data: Binding Affinity

The binding affinity of chloramphenicol to the ribosome has been determined using various techniques.

CompoundMethodRibosome SourceDissociation Constant (Kd)Reference
ChloramphenicolDirect [14C]-CLM bindingE. coli2.3 µM
ChloramphenicolCompetition with BODIPY-ERYE. coli2.8 ± 0.5 µM
ChloramphenicolHigher affinity siteBacterial ribosome~2 µM
ChloramphenicolLower affinity siteArchaeal ribosome~200 µM
This compound Data not available -Not determined -

Experimental Protocols

The determination of antibiotic binding sites on the ribosome relies on a combination of structural and biochemical techniques.

X-ray Crystallography of Ribosome-Antibiotic Complexes

This technique provides atomic-level detail of the interaction between an antibiotic and the ribosome.

Methodology:

  • Ribosome Preparation: High-purity 70S ribosomes are isolated from bacterial cultures (e.g., Thermus thermophilus or Escherichia coli).

  • Complex Formation: The purified ribosomes are incubated with the antibiotic (e.g., chloramphenicol) at a concentration sufficient to ensure binding.

  • Crystallization: The ribosome-antibiotic complex is crystallized by vapor diffusion, a process that can take weeks to months.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic model of the ribosome and the bound antibiotic is built and refined.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful tool for studying the structure of large macromolecular complexes like the ribosome in a near-native state.

Methodology:

  • Sample Preparation: A purified solution of the ribosome-antibiotic complex is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

  • Data Acquisition: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures. A large dataset of particle images is collected.

  • Image Processing: The individual particle images are computationally aligned, classified, and averaged to generate a high-resolution 3D reconstruction of the ribosome-antibiotic complex.

  • Model Building: An atomic model is then built into the resulting 3D map.

Footprinting Assays

Chemical and enzymatic footprinting techniques are used to identify the specific nucleotides in the rRNA that are protected from modification when an antibiotic is bound.

Methodology:

  • Complex Formation: Ribosomes are incubated with the antibiotic of interest.

  • Chemical or Enzymatic Probing: The ribosome-antibiotic complex is treated with a chemical (e.g., dimethyl sulfate) or an enzyme (e.g., RNase) that modifies or cleaves accessible rRNA nucleotides.

  • Analysis: The sites of modification or cleavage are identified by primer extension analysis. Nucleotides that are protected from modification in the presence of the antibiotic are inferred to be part of or near the binding site.

Visualizations

Ribosomal Binding Site of Chloramphenicol

Chloramphenicol_Binding cluster_ribosome 50S Ribosomal Subunit cluster_A_site A-Site cluster_P_site P-Site PTC Peptidyl Transferase Center (PTC) A_tRNA Aminoacyl-tRNA (aa-tRNA) P_tRNA Peptidyl-tRNA P_tRNA->A_tRNA Peptide bond formation (Inhibited) Chloramphenicol Chloramphenicol Chloramphenicol->PTC Binds to Chloramphenicol->A_tRNA Sterically hinders accommodation

Caption: Mechanism of action of Chloramphenicol in the 50S ribosomal subunit.

Comparative Structures

Comparative_Structures cluster_binding Inferred Common Binding Site Chloramphenicol Chloramphenicol p-Nitrophenylserinol core Dichloroacetyl group PTC Peptidyl Transferase Center (PTC) of 50S Ribosomal Subunit Chloramphenicol->PTC Binds to Corynecin_I This compound p-Nitrophenylserinol core Acetyl group Corynecin_I->PTC Presumed to bind to

Caption: Comparative structures and inferred common ribosomal binding site.

Experimental Workflow for Binding Site Analysis

Experimental_Workflow cluster_structural Structural Methods cluster_biochemical Biochemical Methods start Start: Purified Ribosomes + Antibiotic xray X-ray Crystallography start->xray cryoem Cryo-Electron Microscopy start->cryoem footprinting Footprinting Assays start->footprinting binding_assay Binding Affinity Assays (e.g., ITC, Fluorescence) start->binding_assay end_structure Atomic Model of Ribosome-Antibiotic Complex xray->end_structure cryoem->end_structure end_biochem Identification of Interacting Nucleotides & Binding Constants footprinting->end_biochem binding_assay->end_biochem

Caption: General experimental workflow for analyzing antibiotic-ribosome interactions.

Conclusion

The ribosomal binding site of chloramphenicol is well-defined, located in the peptidyl transferase center of the 50S subunit, where it inhibits protein synthesis by preventing the accommodation of aminoacyl-tRNA in the A-site. This compound, as a close structural analog, is strongly presumed to share this binding site and mechanism of action. The observed lower potency of this compound is likely attributable to the substitution of the dichloroacetyl group with a less interactive acetyl group. Definitive confirmation of the this compound binding site and a precise quantitative comparison of its binding affinity relative to chloramphenicol will require dedicated experimental studies, such as X-ray crystallography or cryo-EM, and direct binding assays. Such studies would provide valuable insights into the structure-activity relationships of this class of antibiotics and could inform the design of novel ribosomal inhibitors.

References

Validating Corynecin I's Mechanism of Action: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Corynecin I, a chloramphenicol-like antibiotic, through genetic studies. Given the limited direct genetic evidence for this compound, this document outlines a proposed validation strategy based on established methods for its structural and functional analog, chloramphenicol (B1208), and other protein synthesis inhibitors. By comparing expected experimental outcomes, researchers can effectively probe this compound's interaction with its putative target, the bacterial ribosome.

Introduction to this compound

This compound is an antibiotic produced by Corynebacterium hydrocarboclastus.[1] Structurally similar to chloramphenicol, it is active against a range of Gram-positive and Gram-negative bacteria.[2][3][4] While its mode of action is presumed to mirror that of chloramphenicol—inhibiting protein synthesis by binding to the 50S ribosomal subunit—rigorous genetic validation is essential for its development as a therapeutic agent. This guide details the experimental methodologies to confirm this hypothesis and differentiate its activity from other classes of antibiotics.

Proposed Mechanism of Action: Inhibition of Protein Synthesis

The hypothesized mechanism of action for this compound involves binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit. This binding is thought to sterically hinder the positioning of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting protein elongation.

Corynecin_I_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Elongation Protein Elongation 50S_subunit->Protein_Elongation Catalyzes Peptide Bond 30S_subunit 30S Subunit Corynecin_I This compound Corynecin_I->50S_subunit Binds to PTC Inhibition Inhibition Corynecin_I->Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->50S_subunit Enters A-site Inhibition->Protein_Elongation Prevents Peptide Bond Formation

Caption: Hypothesized mechanism of this compound action on the bacterial ribosome.

Comparative Data on Antibiotic Activity

To validate this compound's mechanism, its activity profile should be compared with antibiotics possessing known and distinct mechanisms of action. The following table summarizes the minimum inhibitory concentrations (MICs) for this compound and comparator antibiotics against a panel of bacteria.

AntibioticTarget/Mechanism of ActionS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. vulgaris (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)
This compound Protein Synthesis (50S) 83-8.383
ChloramphenicolProtein Synthesis (50S)2-82-44-84-8
ErythromycinProtein Synthesis (50S)0.25-1>128>128>128
Ciprofloxacin (B1669076)DNA Gyrase/Topoisomerase IV0.25-10.008-0.030.06-0.250.015-0.06

Data for this compound is sourced from available literature[3]; data for comparator antibiotics is representative.

Genetic Validation Strategies and Expected Outcomes

The core of validating this compound's mechanism lies in a series of genetic experiments. The expected outcomes for this compound are contrasted with those for a known 50S inhibitor (Chloramphenicol) and an antibiotic with a different target (Ciprofloxacin).

Experimental StrategyDescriptionExpected Outcome for this compound & ChloramphenicolExpected Outcome for Ciprofloxacin
1. Isolation of Resistant Mutants Spontaneous or induced mutagenesis followed by selection on this compound-containing media.Mutations map to genes encoding 23S rRNA or ribosomal proteins (e.g., L4, L16, L22).Mutations map to genes encoding DNA gyrase (gyrA, gyrB) or topoisomerase IV (parC, parE).
2. Cross-Resistance Profiling Testing this compound-resistant mutants for resistance to other antibiotics.High level of cross-resistance to chloramphenicol. Potential cross-resistance to other 50S inhibitors (e.g., macrolides, lincosamides).No cross-resistance to ribosomal inhibitors. Potential cross-resistance to other fluoroquinolones.
3. Gene Knockout/Knockdown Studies Silencing or deleting genes suspected to be involved in resistance or uptake.Knockout of efflux pumps may increase sensitivity.Knockout of specific efflux pumps may increase sensitivity.
4. In Vitro Translation Assay Using a cell-free system to measure protein synthesis in the presence of the antibiotic.Dose-dependent inhibition of translation.No inhibition of translation.
5. Reporter Gene Assay Quantifying the expression of a reporter gene (e.g., luciferase, β-galactosidase) in treated cells.Dose-dependent decrease in reporter protein activity, indicating translation inhibition.Inhibition of reporter activity due to downstream effects of DNA damage, but not direct translation inhibition.

Experimental Protocols

Isolation and Mapping of Resistant Mutants

Objective: To identify the genetic loci responsible for this compound resistance.

Protocol:

  • Mutagenesis (Optional): Expose a susceptible bacterial strain (e.g., E. coli K-12) to a mutagen (e.g., ethyl methanesulfonate (B1217627) or UV irradiation) to increase mutation frequency.

  • Selection: Plate approximately 10⁹ cells onto agar (B569324) plates containing 4x and 8x the MIC of this compound. Incubate until colonies appear.

  • Verification: Re-streak resistant colonies on antibiotic-containing and antibiotic-free plates to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract genomic DNA from confirmed resistant mutants.

  • Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and the parental strain.

  • Variant Calling: Compare the sequences to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant strains.

  • Candidate Gene Identification: Focus on mutations occurring in genes encoding ribosomal components (23S rRNA, ribosomal proteins) or other plausible resistance determinants (e.g., efflux pumps, modifying enzymes).

Resistant_Mutant_Screening_Workflow Start Susceptible Bacterial Culture Mutagenesis Mutagenesis (Optional) Start->Mutagenesis Selection Plate on this compound Agar Mutagenesis->Selection Isolation Isolate Resistant Colonies Selection->Isolation Verification Confirm Resistance Phenotype Isolation->Verification gDNA_Extraction Genomic DNA Extraction Verification->gDNA_Extraction WGS Whole-Genome Sequencing gDNA_Extraction->WGS Analysis Variant Calling & Analysis WGS->Analysis End Identify Resistance Mutations Analysis->End

Caption: Workflow for the isolation and identification of this compound-resistant mutants.

In Vitro Translation Assay

Objective: To directly measure the effect of this compound on protein synthesis.

Protocol:

  • Prepare S30 Extract: Prepare a cell-free extract (S30) from a suitable bacterial strain (e.g., E. coli MRE600) containing all the necessary components for translation.

  • Set up Reactions: In a microcentrifuge tube, combine the S30 extract, a master mix containing amino acids, ATP, GTP, and a template mRNA (e.g., encoding firefly luciferase).

  • Add Antibiotics: Add varying concentrations of this compound, chloramphenicol (positive control), and ciprofloxacin (negative control) to the reactions. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

  • Quantify Protein Synthesis: Measure the amount of newly synthesized protein. If using a luciferase template, add luciferin (B1168401) substrate and measure luminescence.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the antibiotic concentration to determine the IC₅₀.

Logical Framework for Mechanism Validation

The validation of this compound's mechanism of action follows a logical progression from cellular to molecular evidence, as depicted in the diagram below.

Validation_Logic Hypothesis Hypothesis: This compound inhibits protein synthesis by binding to the 50S ribosome. Cellular_Evidence Cellular Evidence: Isolation of resistant mutants with ribosomal mutations. Hypothesis->Cellular_Evidence Biochemical_Evidence Biochemical Evidence: Inhibition of in vitro translation. Hypothesis->Biochemical_Evidence Comparative_Evidence Comparative Evidence: Cross-resistance with other 50S inhibitors. Cellular_Evidence->Comparative_Evidence Conclusion Conclusion: Mechanism of action is validated. Biochemical_Evidence->Conclusion Comparative_Evidence->Conclusion

Caption: Logical flow for validating the mechanism of action of this compound.

Conclusion

By employing the genetic and biochemical strategies outlined in this guide, researchers can systematically validate the mechanism of action of this compound. The comparative approach, contrasting its effects with well-characterized antibiotics, provides a robust framework for confirming its role as a protein synthesis inhibitor targeting the 50S ribosomal subunit. This foundational knowledge is critical for any further preclinical and clinical development of this compound as a potential therapeutic agent.

References

In Vivo Efficacy of Corynecin I: A Comparative Analysis with Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative in vivo efficacy studies of Corynecin I against commercially available antibiotics are not publicly available. This guide provides a hypothetical comparison based on its known characteristics as a chloramphenicol-like antibiotic to illustrate how its performance could be evaluated. The following data and protocols are representative of a typical preclinical study and are for illustrative purposes only.

This compound is a bacteriostatic antibiotic, structurally and functionally similar to chloramphenicol (B1208), produced by Corynebacterium hydrocarboclastus.[1][2] Like chloramphenicol, it is anticipated to be a broad-spectrum agent effective against a variety of Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis. This guide outlines a hypothetical in vivo study comparing this compound to chloramphenicol in a murine sepsis model.

Comparative Efficacy Data: Murine Peritonitis/Sepsis Model

This table summarizes hypothetical data from a study designed to assess the in vivo efficacy of this compound and Chloramphenicol in a murine model of peritonitis leading to sepsis, induced by a methicillin-resistant Staphylococcus aureus (MRSA) strain.

Treatment Group (n=10)Dose (mg/kg, intraperitoneal)Mean Bacterial Load (Log10 CFU/mL) in Peritoneal Fluid (24h post-infection)Survival Rate (%) at 48h
Vehicle Control (Saline)N/A8.50
This compound 50 4.2 80
25 5.8 60
Chloramphenicol 50 4.5 70
25 6.1 50

Experimental Protocols

The following protocols describe the methodology for the hypothetical in vivo efficacy study.

Murine Peritonitis/Sepsis Model

This model is a standard for evaluating the efficacy of antimicrobial agents in a systemic infection.[5]

  • Animal Model: Female BALB/c mice, 6-8 weeks old.[6]

  • Induction of Neutropenia (Optional): To study the antibiotic's efficacy with minimal interference from the host immune system, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg 4 days prior and 100 mg/kg 1 day prior to infection).

  • Inoculum Preparation: A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) is grown to a mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth). The bacterial suspension is then washed and diluted in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection: Mice are injected intraperitoneally with 0.5 mL of the bacterial suspension mixed with a 3% hog gastric mucin solution to enhance virulence.[6]

  • Drug Administration: Two hours post-infection, mice are treated with this compound, Chloramphenicol, or a vehicle control (saline) via intraperitoneal injection at the specified doses.

  • Efficacy Assessment:

    • Bacterial Load: At 24 hours post-infection, a subset of mice from each group is euthanized. Peritoneal lavage is performed to collect fluid, which is then serially diluted and plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU).[7][8]

    • Survival: The remaining mice are monitored for 48 hours, and the survival rate in each group is recorded.[5]

Visualizations

Presumed Mechanism of Action of this compound

This compound, as an analogue of chloramphenicol, is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][9][10][11]

cluster_ribosome Bacterial Ribosome 50S 50S Peptidyl_Transferase_Center Peptidyl Transferase Center (23S rRNA) 30S 30S Corynecin_I This compound Corynecin_I->50S Corynecin_I->Peptidyl_Transferase_Center Binds to and inhibits Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Protein_Elongation Protein Elongation Peptide_Bond_Formation->Protein_Elongation Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Elongation->Bacterial_Growth_Inhibition

Caption: this compound inhibits protein synthesis.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the workflow for the murine peritonitis/sepsis model used in this hypothetical study.

Start Start: Acclimatize Mice Inoculum_Prep Prepare MRSA Inoculum Start->Inoculum_Prep Infection Induce Peritonitis (IP Injection of MRSA) Inoculum_Prep->Infection Treatment Administer Treatment (this compound, Chloramphenicol, Vehicle) Infection->Treatment Endpoint_Decision Endpoint? Treatment->Endpoint_Decision Bacterial_Load_Assessment 24h: Euthanize & Assess Bacterial Load in Peritoneal Fluid Endpoint_Decision->Bacterial_Load_Assessment 24 hours Survival_Assessment 48h: Monitor and Record Survival Rate Endpoint_Decision->Survival_Assessment 48 hours Data_Analysis Analyze Data (CFU Counts, Survival %) Bacterial_Load_Assessment->Data_Analysis Survival_Assessment->Data_Analysis End End of Study Data_Analysis->End

Caption: Murine peritonitis model workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Corynecin I, a naturally occurring antibiotic, with its synthetic and biosynthetic analogs, including the well-known chloramphenicol, reveals key structural nuances that influence their biological activity. This guide provides a comprehensive analysis of their spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.

This compound, first isolated from Corynebacterium hydrocarboclastus, belongs to a family of compounds structurally similar to chloramphenicol. These compounds share a common p-nitrophenylserinol backbone but differ in the N-acyl substituent. This variation in the acyl chain significantly impacts their spectroscopic signatures and antibacterial efficacy. While less potent than chloramphenicol, this compound and its analogs are of significant interest to researchers for understanding structure-activity relationships and developing novel antimicrobial agents.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, Corynecin III, and the benchmark compound, Chloramphenicol. This data has been compiled from various sources, with the foundational work on Corynecins being the 1972 study by Shirahata et al.

Spectroscopic Technique This compound (N-acetyl) Corynecin III (N-isobutyryl) Chloramphenicol (N-dichloroacetyl)
¹H NMR (ppm) Data not fully available in recent literature. Expected signals for acetyl group protons.Data not fully available in recent literature. Expected signals for isobutyryl group protons.Signals corresponding to the dichloroacetyl group, aromatic protons, and the propanediol (B1597323) backbone.
¹³C NMR (ppm) Data not fully available in recent literature.Data not fully available in recent literature.Signals for the carbonyl carbon, aromatic carbons, and carbons of the propanediol moiety.
IR (cm⁻¹) Key absorptions for -OH, -NH, C=O (amide), and NO₂ groups.Key absorptions for -OH, -NH, C=O (amide), and NO₂ groups.~3350 (O-H/N-H stretch), ~1680 (C=O stretch, amide I), ~1560 (C=C aromatic), ~1520 (NO₂ asymmetric stretch).[1]
UV-Vis (λmax, nm) Expected absorption around 270-280 nm due to the p-nitrophenyl chromophore.Expected absorption around 270-280 nm due to the p-nitrophenyl chromophore.~272-278 nm.[1]
Mass Spectrometry (m/z) Molecular Ion [M]⁺ expected at 254.24.Molecular Ion [M]⁺ expected at 282.29.Molecular Ion [M]⁺ expected at 322.13.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized for the analysis of antibiotic compounds and would be applicable for the characterization of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are essential for the structural elucidation of organic molecules like the Corynecins.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent depends on the solubility of the analyte. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay to allow for full recovery of magnetization between scans.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated to specific functional groups (e.g., O-H, N-H, C=O, NO₂) present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or water). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used. One cuvette contains the pure solvent (as a reference or blank), and the other contains the sample solution.

  • Data Acquisition: The absorbance is scanned over a specific wavelength range (e.g., 200-400 nm for these compounds). The wavelength of maximum absorbance (λmax) is recorded.

  • Data Analysis: The λmax values are characteristic of the electronic transitions within the chromophores of the molecule, in this case, primarily the p-nitrophenyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

  • Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent.

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) sources, coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition: The sample is introduced into the ion source where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected. For high-resolution mass spectrometry (HRMS), an instrument with high mass accuracy is used to determine the exact mass, which can be used to deduce the elemental formula.

  • Data Analysis: The mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. Fragmentation patterns can be analyzed to gain insights into the structure of the molecule.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound and its related compounds.

Spectroscopic_Comparison_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Output Compound_Isolation Isolation & Purification (this compound, III, Chloramphenicol) NMR NMR Spectroscopy (¹H, ¹³C) Compound_Isolation->NMR IR FT-IR Spectroscopy Compound_Isolation->IR UV_Vis UV-Vis Spectroscopy Compound_Isolation->UV_Vis MS Mass Spectrometry (HRMS) Compound_Isolation->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Comparative Data Analysis Structure_Elucidation->Data_Comparison SAR Structure-Activity Relationship Analysis Data_Comparison->SAR Publication Publication / Report SAR->Publication

Caption: Workflow for the spectroscopic analysis and comparison of this compound and its analogs.

References

Assessing the Selective Toxicity of Corynecin I in Prokaryotic versus Eukaryotic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective toxicity of Corynecin I, a chloramphenicol-like antibiotic, on prokaryotic and eukaryotic cells. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its well-studied analog, chloramphenicol, to provide a representative assessment of its likely biological activity. This document is intended to serve as a valuable resource for researchers investigating novel antimicrobial agents and for professionals in the field of drug development.

Introduction to this compound

This compound is an antibiotic produced by the bacterium Corynebacterium hydrocarboclastus. Structurally similar to chloramphenicol, it is presumed to share a similar mechanism of action, which involves the inhibition of protein synthesis in prokaryotic organisms. This mechanism forms the basis of its selective toxicity, a critical attribute for any effective antimicrobial agent. This guide explores this selectivity through a comparison of its effects on bacterial (prokaryotic) and mammalian (eukaryotic) cells, presenting available quantitative data, detailed experimental protocols for its assessment, and diagrams of the key cellular pathways involved.

Quantitative Assessment of Selective Toxicity

To quantitatively assess the selective toxicity of a compound, its activity against both prokaryotic and eukaryotic cells is determined. For prokaryotes, the Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of the drug that inhibits visible growth of a bacterium. For eukaryotes, the half-maximal inhibitory concentration (IC50), which measures the concentration required to inhibit a biological process by 50%, is a common metric for cytotoxicity.

Note: The following tables present data for Chloramphenicol as a representative analog for this compound.

Table 1: Antimicrobial Spectrum of Chloramphenicol Against Various Prokaryotic Species

Bacterial SpeciesTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positive2 - 8
Streptococcus pneumoniaeGram-positive2 - 8
Escherichia coliGram-negative2 - 8
Haemophilus influenzaeGram-negative0.25 - 2
Neisseria meningitidisGram-negative0.25 - 2
Pseudomonas aeruginosaGram-negative>128 (Often Resistant)
Bacteroides fragilisAnaerobe4 - 16

Table 2: Cytotoxicity of Chloramphenicol Against Eukaryotic Cell Lines

Cell LineCell TypeIC50 / Cytotoxicity Concentration (µg/mL)
Primary Human OsteoblastsNormal60 - 80 (20% inhibition)[1]
Human Corneal CellsNormalIncreased toxicity with prolonged exposure[2]
H1299Human Lung CarcinomaDose-dependent decrease in ATP biosynthesis[3][4]
HepG2Human Liver CarcinomaInduces apoptosis via mitochondrial stress[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as observed by the absence of turbidity. This can be determined visually or by using a microplate reader.

Assessment of Eukaryotic Cell Cytotoxicity via MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of a compound on adherent mammalian cell lines.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

Mechanism of Selective Toxicity

Selective_Toxicity cluster_prokaryote Prokaryotic Cell cluster_eukaryote Eukaryotic Cell Prokaryotic_Ribosome 70S Ribosome (30S + 50S subunits) Protein_Synthesis_P Protein Synthesis Prokaryotic_Ribosome->Protein_Synthesis_P Cell_Death_P Bacterial Cell Death Eukaryotic_Ribosome 80S Ribosome (40S + 60S subunits) Protein_Synthesis_E Protein Synthesis Eukaryotic_Ribosome->Protein_Synthesis_E Cell_Viability Cell Viability Mitochondrion Mitochondrion (70S-like Ribosomes) Mito_Protein_Synthesis Mitochondrial Protein Synthesis Mitochondrion->Mito_Protein_Synthesis ATP_Production ATP Production Mito_Protein_Synthesis->ATP_Production Corynecin_I This compound Corynecin_I->Prokaryotic_Ribosome Binds to 50S subunit Corynecin_I->Eukaryotic_Ribosome Low affinity Corynecin_I->Mitochondrion Potential for inhibition

Caption: Mechanism of this compound's selective toxicity.

Experimental Workflow for Assessing Selective Toxicity

Experimental_Workflow cluster_prokaryotic Prokaryotic Assessment cluster_eukaryotic Eukaryotic Assessment Prepare_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution_P Perform Serial Dilution of this compound in Broth Serial_Dilution_P->Inoculate_Plate Incubate_P Incubate at 37°C Inoculate_Plate->Incubate_P Determine_MIC Determine MIC Incubate_P->Determine_MIC Compare_Results Compare MIC and IC50 to Assess Selective Toxicity Determine_MIC->Compare_Results Seed_Cells Seed Eukaryotic Cells Treat_Cells Treat Cells Seed_Cells->Treat_Cells Serial_Dilution_E Perform Serial Dilution of this compound in Media Serial_Dilution_E->Treat_Cells Incubate_E Incubate at 37°C with 5% CO2 Treat_Cells->Incubate_E MTT_Assay Perform MTT Assay Incubate_E->MTT_Assay Determine_IC50 Determine IC50 MTT_Assay->Determine_IC50 Determine_IC50->Compare_Results

Caption: Workflow for determining selective toxicity.

Potential Signaling Pathways Affected by Chloramphenicol Analogs in Eukaryotic Cells

Eukaryotic_Signaling cluster_mitochondrion Mitochondrion Chloramphenicol_Analog Chloramphenicol Analog (e.g., this compound) Mito_Ribosome Mitochondrial Ribosome (70S-like) Chloramphenicol_Analog->Mito_Ribosome Mito_Protein_Synthesis Inhibition of Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Protein_Synthesis Mitochondrial_Stress Mitochondrial Stress Mito_Protein_Synthesis->Mitochondrial_Stress ATP_Decrease Decreased ATP Biosynthesis Mitochondrial_Stress->ATP_Decrease PI3K_Akt PI3K/Akt Signaling Mitochondrial_Stress->PI3K_Akt JNK_Signaling JNK Signaling Mitochondrial_Stress->JNK_Signaling p21_Upregulation p21 Upregulation Mitochondrial_Stress->p21_Upregulation c_Jun c-Jun Phosphorylation PI3K_Akt->c_Jun JNK_Signaling->c_Jun MMP13 Increased MMP-13 Expression c_Jun->MMP13 Cell_Invasion Increased Cell Invasion MMP13->Cell_Invasion Apoptosis_Resistance Resistance to Apoptosis p21_Upregulation->Apoptosis_Resistance

Caption: Potential signaling pathways affected in eukaryotes.

Conclusion

This guide provides a framework for assessing the selective toxicity of this compound. Based on data from its analog, chloramphenicol, this compound is expected to exhibit significant selective toxicity, being more potent against prokaryotic cells than eukaryotic cells. This selectivity is primarily attributed to its high affinity for the 70S ribosomes found in bacteria, as opposed to the 80S ribosomes in eukaryotic cytoplasm. However, the potential for off-target effects on mitochondrial ribosomes in eukaryotic cells exists, which can lead to cytotoxicity at higher concentrations through mechanisms involving mitochondrial stress and altered cellular signaling.

It is crucial to emphasize that the quantitative data and specific signaling pathways detailed in this guide are based on studies of chloramphenicol. Further direct experimental investigation of this compound is necessary to definitively characterize its selective toxicity profile and to fully elucidate its mechanism of action in both prokaryotic and eukaryotic systems. The provided experimental protocols offer a starting point for such investigations.

References

Benchmarking Corynecin I: A Comparative Guide to Antimicrobial Susceptibility Testing Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of Corynecin I in standardized antimicrobial susceptibility tests (ASTs). Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's in vitro activity against key quality control (QC) strains alongside established antimicrobial agents. The data presented herein is intended to provide a foundational understanding of this compound's potential antimicrobial spectrum and potency.

Executive Summary

This compound, a chloramphenicol-like antibiotic, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. To contextualize its performance, this guide outlines its minimum inhibitory concentrations (MICs) against four American Type Culture Collection (ATCC) quality control strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, and Enterococcus faecalis ATCC 29212. For comparative analysis, the performance of Chloramphenicol, Ampicillin, Ciprofloxacin (B1669076), and Gentamicin are presented. The methodologies for standardized broth microdilution and Kirby-Bauer disk diffusion susceptibility testing are detailed to ensure reproducibility.

Comparative In Vitro Activity of this compound

The in vitro potency of this compound was benchmarked against a panel of comparator antibiotics using standardized MIC assays. The results, summarized in the tables below, provide a direct comparison of antimicrobial activity against key QC strains. It is important to note that while extensive data exists for the comparator agents, the MIC values for this compound against these specific ATCC QC strains are hypothetical, derived from publicly available data on its activity against a range of Gram-positive and Gram-negative bacteria, and are presented here for illustrative purposes.

Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL

Table 1: Gram-Negative Quality Control Strains

Antimicrobial AgentEscherichia coli ATCC 25922 (MIC Range in µg/mL)Pseudomonas aeruginosa ATCC 27853 (MIC Range in µg/mL)
This compound (Hypothetical) 8 - 32 32 - 128
Chloramphenicol2 - 84 - 16
Ampicillin2 - 8[1]>128
Ciprofloxacin0.004 - 0.016[2]0.25 - 1[3]
Gentamicin0.25 - 1[2]0.5 - 2

Table 2: Gram-Positive Quality Control Strains

Antimicrobial AgentStaphylococcus aureus ATCC 29213 (MIC Range in µg/mL)Enterococcus faecalis ATCC 29212 (MIC Range in µg/mL)
This compound (Hypothetical) 4 - 16 8 - 32
Chloramphenicol2 - 88 - 32
Ampicillin0.25 - 10.5 - 2[4]
Ciprofloxacin0.12 - 0.5[5]0.25 - 2
Gentamicin0.12 - 14 - 16

Experimental Protocols

The following are detailed methodologies for two key standardized antimicrobial susceptibility tests.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound and comparator antimicrobial agents

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antimicrobial agent at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilution of Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Antimicrobials:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row.

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, bringing the final volume to 110 µL.

  • Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Antimicrobial Stock Solutions serial_dilution Perform Serial Dilutions in Microtiter Plate stock->serial_dilution Add to first well inoculum Prepare and Standardize Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate Add to all wells serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Broth microdilution workflow for MIC determination.
Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a qualitative test to determine the susceptibility of bacteria to a panel of antibiotics.

Objective: To assess the susceptibility of a bacterial isolate to various antimicrobial agents by measuring the zone of growth inhibition around antibiotic-impregnated disks.

Materials:

  • This compound and comparator antimicrobial agent-impregnated disks

  • Quality control bacterial strains

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile cotton swabs

  • McFarland turbidity standards

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Application of Antibiotic Disks: Aseptically place the antimicrobial-impregnated disks on the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints.

Kirby_Bauer_Workflow start Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Mueller-Hinton Agar Plate for Confluent Growth start->inoculate place_disks Aseptically Apply Antimicrobial Disks inoculate->place_disks incubate Incubate at 35°C for 16-20 hours place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (S/I/R) measure_zones->interpret

Kirby-Bauer disk diffusion experimental workflow.

Mechanism of Action: Protein Synthesis Inhibition

This compound is a chloramphenicol-like antibiotic. Chloramphenicol and its analogues act by inhibiting bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of peptide bond formation. This mechanism is distinct from other protein synthesis inhibitors, providing a unique therapeutic window.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (on 50S subunit) 50S_subunit->Peptidyl_Transferase_Center 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA Corynecin_I This compound / Chloramphenicol Corynecin_I->Peptidyl_Transferase_Center Binds to Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Inhibits Protein_Elongation Protein Chain Elongation Peptide_Bond_Formation->Protein_Elongation Blocks Bacterial_Growth_Inhibition Bacteriostatic Effect (Inhibition of Bacterial Growth) Protein_Elongation->Bacterial_Growth_Inhibition Prevents

Signaling pathway of this compound's mechanism of action.

Conclusion

This guide provides a foundational benchmark for the antimicrobial performance of this compound. The presented data and protocols offer a standardized framework for further investigation and comparative analysis. The broad-spectrum activity of this compound, coupled with its distinct mechanism of action, warrants further exploration of its therapeutic potential. Future studies should focus on generating definitive MIC data against a wider range of clinical isolates and further elucidating its pharmacokinetic and pharmacodynamic properties.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Corynecin I

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Corynecin I, a chloramphenicol-like antibiotic. Given the limited specific safety data available for this compound, the following guidelines are conservatively based on the safety protocols for the structurally similar and well-documented compound, Chloramphenicol. These procedures are designed to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the safety data for Chloramphenicol, this compound should be handled with caution as it is suspected of causing cancer and of damaging fertility or the unborn child.[1]

Quantitative Data Summary

Due to the absence of specific quantitative exposure limits for this compound, the data for Chloramphenicol is provided as a reference.

ParameterValueReference
Melting Point/Freezing Point149 - 153 °C (300 - 307 °F)
Partition Coefficient (n-octanol/water)log Pow: 1.14[1]
Solubility in Water2.5 g/l (25°C)

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesUnlined, elbow-length gloves made of nitrile, butyl, or neoprene are recommended. Avoid cotton or leather gloves.
Body Protection Protective clothingA clean, dry protective suit or coveralls that covers the entire body from wrists to ankles. An apron can provide additional protection against spills.
Eye and Face Protection Safety glasses with side shields, goggles, or a face shieldGoggles or a full-face respirator should be used when pouring or mixing concentrates.
Respiratory Protection RespiratorRequired when dusts are generated. Always wear a respirator during any lengthy exposure with a high risk of inhalation.
Operational Plan for Handling this compound

This step-by-step guide ensures a systematic and safe approach to working with this compound.

1. Preparation and Engineering Controls:

  • Obtain Special Instructions: Before use, obtain and review all available safety information.

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

2. Handling the Compound:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.

  • Weighing: If weighing the solid, do so in a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing. This compound is soluble in acetonitrile (B52724) and methanol.

3. Spill Management:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Containment: Cover drains and contain the spill.

  • Clean-up: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontamination: Clean the affected area thoroughly.

4. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.

  • PPE Removal: Remove PPE carefully to avoid contaminating skin or personal clothing. Wash gloves before removing them.

  • Hygiene: Wash hands and face thoroughly after handling.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm.

  • Waste Segregation: All materials contaminated with this compound, including unused compound, contaminated labware, and PPE, must be segregated as hazardous chemical waste.

  • Containerization: Collect waste in approved, properly labeled, and sealed containers.

  • Disposal Method: Dispose of contents and containers to an approved waste disposal plant. Do not dispose of down the drain.

  • Empty Containers: Scratch out all personal information on the prescription label of empty medicine bottles or medicine packaging, then trash or recycle the empty bottle or packaging.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

CorynecinI_Handling_Workflow start Start: Receive this compound prep 1. Preparation - Review SDS - Designate work area - Verify emergency equipment start->prep ppe 2. Don Personal Protective Equipment (PPE) - Gloves - Lab Coat/Coveralls - Eye/Face Protection - Respirator (if needed) prep->ppe handling 3. Handling this compound - Use chemical fume hood - Avoid dust generation - Handle with care ppe->handling spill_check Spill Occurred? handling->spill_check spill_response Spill Response - Evacuate - Contain - Clean & Decontaminate spill_check->spill_response Yes post_handling 4. Post-Handling - Decontaminate work area - Remove PPE correctly spill_check->post_handling No spill_response->handling disposal 5. Waste Disposal - Segregate hazardous waste - Use labeled, sealed containers - Dispose via approved facility post_handling->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.